molecular formula C11H10O3 B2497106 3-Formylphenyl cyclopropanecarboxylate CAS No. 590357-04-3

3-Formylphenyl cyclopropanecarboxylate

Cat. No.: B2497106
CAS No.: 590357-04-3
M. Wt: 190.198
InChI Key: KGUFZNHBUQFUNA-UHFFFAOYSA-N
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Description

3-Formylphenyl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.198. The purity is usually 95%.
BenchChem offers high-quality 3-Formylphenyl cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formylphenyl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-7-8-2-1-3-10(6-8)14-11(13)9-4-5-9/h1-3,6-7,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUFZNHBUQFUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl cyclopropanecarboxylate (CAS: 590357-04-3) is a specialized ester intermediate utilized in the synthesis of complex pharmaceutical scaffolds, particularly those requiring a benzaldehyde moiety linked to a strained cyclopropane ring.[1][2][3] Its dual functionality—an electrophilic aldehyde and a hydrolyzable ester—makes it a versatile building block for constructing heterocycles (e.g., quinolines via Friedländer synthesis) or for introducing cyclopropyl groups into phenolic drugs to modulate lipophilicity.[2]

This guide details two validated synthesis pathways: the Acyl Chloride Method (Standard Industrial Route) and the Steglich Esterification (Mild Laboratory Route).

Part 1: Chemical Profile & Retrosynthesis[2]

Target Molecule Data
PropertyDetail
IUPAC Name 3-Formylphenyl cyclopropanecarboxylate
CAS Number 590357-04-3
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Key Functionalities Ester (labile), Aldehyde (oxidation-sensitive), Cyclopropane (strain)
Retrosynthetic Analysis

To design the synthesis, we disconnect the ester bond (


). This reveals two primary precursors: 3-Hydroxybenzaldehyde  (Nucleophile) and Cyclopropanecarboxylic Acid  (Electrophile source).

Retrosynthesis Target 3-Formylphenyl cyclopropanecarboxylate Disconnect Ester Disconnection Target->Disconnect Retro-step Precursor1 3-Hydroxybenzaldehyde (Nucleophile) Disconnect->Precursor1 Precursor2 Cyclopropanecarbonyl Equivalent (Electrophile) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection revealing the phenol and acid fragment.[2]

Part 2: Synthesis Pathway 1 – The Acyl Chloride Route

Best for: Scalability, high yields (>90%), and robust substrates.[2]

This method activates the cyclopropanecarboxylic acid into its acid chloride, which then undergoes nucleophilic acyl substitution by the phenoxide generated from 3-hydroxybenzaldehyde.[2]

Reaction Mechanism

The base (Triethylamine or Pyridine) deprotonates the phenol, making it a potent nucleophile. The phenoxide attacks the carbonyl carbon of the acid chloride. The tetrahedral intermediate collapses, expelling the chloride ion.[2]

Mechanism Step1 Activation: Acid -> Acid Chloride (SOCl2) Step2 Nucleophilic Attack: Phenoxide + Acid Chloride Step1->Step2 Cyclopropanecarbonyl chloride Step3 Elimination: Loss of Cl- Step2->Step3 Tetrahedral Intermediate Product Ester Product Step3->Product

Figure 2: Nucleophilic acyl substitution mechanism.

Experimental Protocol

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • Cyclopropanecarbonyl chloride (1.1 equiv) [Commercially available or generated in situ]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

  • Solubilization: Dissolve 3-hydroxybenzaldehyde (10 mmol, 1.22 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. The solution may darken slightly due to phenoxide formation. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Cyclopropanecarbonyl chloride (11 mmol, 1.15 g) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Quench with saturated aqueous

    
     (30 mL) to neutralize HCl salts.
    
  • Workup: Separate the organic layer.[4][5] Wash with water (2 x 30 mL) and brine (30 mL). Dry over

    
    .[5]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Process Parameter (CPP):

  • Temperature Control: Keep the initial addition at 0°C. Higher temperatures can lead to polymerization of the aldehyde or ring opening of the cyclopropane (though rare under these conditions).

Part 3: Synthesis Pathway 2 – Steglich Esterification

Best for: Acid-sensitive substrates or avoiding noxious acid chlorides.[2]

This pathway uses DCC (Dicyclohexylcarbodiimide) to couple the free acid and phenol directly.

Experimental Protocol

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • Cyclopropanecarboxylic acid (1.1 equiv)[6]

  • DCC (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, Catalyst)[2]

  • DCM (Solvent)

Methodology:

  • Dissolve Cyclopropanecarboxylic acid (11 mmol) and 3-Hydroxybenzaldehyde (10 mmol) in DCM (50 mL).

  • Add DMAP (1 mmol).

  • Cool to 0°C. Add DCC (11 mmol) dissolved in minimal DCM dropwise.

  • Stir at 0°C for 30 mins, then at RT overnight.

  • Filtration: A white precipitate (dicyclohexylurea, DCU) will form. Filter this off through a Celite pad.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP) and then

    
    .
    
  • Purification: Similar to Method 1.

Part 4: Analytical Characterization & QC

To validate the synthesis, compare spectral data against the following expected signatures.

TechniqueExpected SignalInterpretation
¹H NMR

9.98 (s, 1H)
Aldehyde proton (Confirmed integrity of CHO group).
¹H NMR

1.90 - 1.00 (m, 5H)
Cyclopropyl protons (Multiplets characteristic of the strained ring).
IR 1735 cm⁻¹Ester C=O stretch.
IR 1695 cm⁻¹Aldehyde C=O stretch.
IR 2720, 2820 cm⁻¹Aldehyde C-H stretch (Fermi doublet).

Troubleshooting:

  • Issue: Presence of carboxylic acid in product.[3][5][7][8][9][10]

    • Cause: Hydrolysis during workup.

    • Fix: Ensure all glassware is dry; use anhydrous solvents; avoid prolonged exposure to strong aqueous base.

  • Issue: Low Yield in Method 1.

    • Cause: Moisture reacting with acid chloride.

    • Fix: Re-distill cyclopropanecarbonyl chloride or use fresh bottle.

Part 5: References

  • Organic Syntheses. (1945).[11] m-Hydroxybenzaldehyde.[12][11] Org. Synth. 25, 55. Retrieved from [Link] (Context for precursor handling).

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[2] (Basis for Method 2).

  • Concellón, J. M., et al. (2007).[2][10] Synthesis of Cyclopropanecarboxylic Acids. Organic Letters, 9(14), 2685-2688.[2] Retrieved from [Link] (Context for acid precursor).

Sources

An In-depth Technical Guide to 3-Formylphenyl Cyclopropanecarboxylate Derivatives and Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring is a recurring motif in medicinal chemistry, prized for its ability to confer conformational rigidity and metabolic stability upon bioactive molecules.[1] This guide delves into the chemical synthesis, biological evaluation, and structure-activity relationships of 3-formylphenyl cyclopropanecarboxylate derivatives and their analogs. By framing these compounds within the context of established phenylcyclopropylamine-based monoamine oxidase (MAO) inhibitors, such as tranylcypromine, we explore their potential as novel therapeutics for neurological and psychiatric disorders. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and field-proven insights into the rational design of this promising class of compounds.

Introduction: The Strategic Integration of the Cyclopropane Moiety in CNS Drug Discovery

The unique chemical and physical properties of the cyclopropane ring—planarity, shortened C-C bonds, and enhanced π-character—make it a versatile tool in drug design.[1] Its incorporation into a molecule can enhance potency, reduce off-target effects, and improve metabolic stability.[1][2] A prime example of its successful application is in the development of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] Dysregulation of these neurotransmitters is implicated in depression and Parkinson's disease, making MAOs significant therapeutic targets.[1][2]

The classic MAO inhibitor, tranylcypromine (trans-2-phenylcyclopropyl-1-amine), exemplifies the power of the phenylcyclopropylamine scaffold.[3][4] This guide uses this established scaffold as a foundation to explore the design rationale for 3-formylphenyl cyclopropanecarboxylate and its analogs, proposing them as next-generation probes and potential therapeutic agents.

Design Rationale: From Phenylcyclopropylamines to Novel Derivatives

The design of 3-formylphenyl cyclopropanecarboxylate derivatives is a logical progression in the exploration of the chemical space around the phenylcyclopropylamine pharmacophore. This approach is rooted in several key medicinal chemistry principles:

  • Probing the Active Site: The introduction of a formyl group at the 3-position of the phenyl ring serves as a chemical probe to explore interactions within the MAO active site. This polar, electron-withdrawing group can form hydrogen bonds or other electrostatic interactions with amino acid residues, potentially enhancing binding affinity and selectivity.

  • A Handle for Derivatization: The aldehyde functionality is a versatile synthetic handle. It can be readily converted into a wide array of other functional groups (e.g., amines, alcohols, carboxylic acids, heterocycles) through well-established chemical transformations, allowing for a systematic investigation of structure-activity relationships (SAR).

  • Bioisosteric Replacement: The core directive of this guide explores the replacement of the amine group in tranylcypromine with a cyclopropanecarboxylate ester. Bioisosterism is a powerful strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, while retaining or improving its biological activity.[5][6] The ester may also function as a prodrug, undergoing hydrolysis in vivo to release a potentially active carboxylic acid metabolite.

Below is a diagram illustrating the conceptual evolution from the known MAO inhibitor scaffold to the novel derivatives discussed in this guide.

G A Established Scaffold: Phenylcyclopropylamine (e.g., Tranylcypromine) B Novel Analog Design: 3-Formylphenyl Cyclopropanecarboxylate A->B Rational Design C Key Modifications B->C D Introduction of 3-Formyl Group C->D Probing & Derivatization E Bioisosteric Replacement: Amine to Ester C->E Modulate Properties G cluster_0 Synthesis of 3-Formylphenyl Cyclopropanecarboxylate A 3-Hydroxybenzaldehyde C Esterification (Base, Solvent) A->C B Cyclopropanecarbonyl Chloride B->C D 3-Formylphenyl Cyclopropanecarboxylate C->D G cluster_workflow MAO Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Plate Setup (96-well plate) A->B C Pre-incubation (Inhibitor + Enzyme) B->C D Initiate Reaction (Add Substrate Mix) C->D E Measure Luminescence D->E F Data Analysis (Calculate IC50) E->F

Sources

Technical Whitepaper: Strategic Applications of 3-Formylphenyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Architecture

3-Formylphenyl cyclopropanecarboxylate (3-FPC) represents a high-value "dual-utility" scaffold in modern medicinal chemistry. It is not merely a synthetic intermediate but a sophisticated probe that combines two distinct chemical behaviors: reversible covalency and steric metabolic shielding .

This guide analyzes 3-FPC through the lens of Fragment-Based Drug Discovery (FBDD) and Prodrug Design. Unlike simple benzaldehyde derivatives, the inclusion of the cyclopropanecarboxylate ester confers unique hydrolytic stability and lipophilic vectors, making it a superior candidate for probing "hard-to-drug" targets via lysine conjugation.

Core Structural Analysis
  • The Warhead (Aldehyde): Positioned meta to the ester, the formyl group (-CHO) acts as a "soft" electrophile capable of forming reversible Schiff bases with protein lysine residues.

  • The Shield (Cyclopropyl Ester): Unlike acetates or benzoates, the cyclopropane ring introduces significant steric strain and hyperconjugative electronic effects that retard esterase-mediated hydrolysis, extending plasma half-life.

  • The Linker (Phenolic Core): The meta geometry provides a specific vector (120°) often required to access side pockets in kinases and hydrolases.

Research Area A: Reversible Covalent Inhibitor Design

The primary research application for 3-FPC is in the development of Targeted Covalent Inhibitors (TCIs) . While acrylamides (targeting cysteine) dominate the field, aldehydes are experiencing a renaissance (e.g., Voxelotor) for targeting lysine residues.[1]

Mechanism of Action

3-FPC functions as a "Lysine-Seeker." Upon binding to a protein pocket, the aldehyde moiety undergoes a condensation reaction with the


-amino group of a specific lysine residue.

Key Advantage: This reaction is reversible.[2][3] If the non-covalent interactions (driven by the cyclopropyl phenyl core) are not optimal, the molecule dissociates, reducing off-target "immunogenic" hapten formation common with irreversible inhibitors.

LysineTargeting cluster_0 Therapeutic Window Protein Protein Surface (Lysine-NH2) Intermediate Carbinolamine Intermediate Protein->Intermediate + 3-FPC FPC 3-FPC (Aldehyde Electrophile) FPC->Intermediate SchiffBase Imine (Schiff Base) Adduct [Active Complex] Intermediate->SchiffBase - H2O (Condensation) SchiffBase->Intermediate + H2O (Reversibility) Hydrolysis Water (Hydrolysis)

Figure 1: Mechanism of Reversible Covalent Inhibition targeting Lysine residues.

Experimental Strategy

Researchers should utilize 3-FPC in Differential Scanning Fluorimetry (DSF) assays. A shift in melting temperature (


) that is time-dependent but reversible upon dialysis confirms the formation of the Schiff base.

Research Area B: Metabolic Stability & Prodrug Kinetics

The second critical area is the study of Cyclopropyl-Enhanced Stability . Esters are often cleaved too rapidly in human plasma to be effective drugs. However, the cyclopropane ring acts as a "metabolic brake."

The Cyclopropane Effect

Research by Houk et al. (see References) has demonstrated that cyclopropanecarboxylate esters are significantly more stable than their acyclic analogs (like isobutyrates) due to:

  • Steric Hindrance: The rigid V-shape of the cyclopropane ring blocks the approach of esterase nucleophiles (Serine-OH).

  • Electronic Stabilization:

    
     hyperconjugation stabilizes the ground state of the ester, raising the activation energy for hydrolysis.
    

Application: Use 3-FPC as a model to test if a 3-hydroxybenzaldehyde pharmacophore can be delivered orally.

StabilityComparison Acetate Phenyl Acetate (Standard) Result1 Rapid Hydrolysis (t1/2 < 10 min) Acetate->Result1 + Esterase Isobutyrate Phenyl Isobutyrate (Branched) Result2 Moderate Stability (t1/2 ~ 60 min) Isobutyrate->Result2 + Esterase Cyclo 3-FPC (Cyclopropyl Ester) Result3 Enhanced Stability (t1/2 > 300 min) Cyclo->Result3 + Esterase (Steric Shielding) Esterase Plasma Esterases

Figure 2: Comparative hydrolytic stability profile of ester prodrugs.

Technical Protocols

Protocol 4.1: Synthesis of 3-FPC

Rationale: Direct esterification ensures high yield and purity. The acid chloride method is preferred over DCC coupling to avoid urea byproducts that complicate purification of the aldehyde.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add TEA (1.67 mL, 12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add cyclopropanecarbonyl chloride (1.15 g, 11 mmol) over 10 minutes. The solution will slightly fume; ensure proper ventilation.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography on silica gel (0-20% EtOAc in Hexanes).

Protocol 4.2: Plasma Stability Assay

Rationale: To quantify the "Cyclopropane Effect" on metabolic stability.

  • Incubation: Prepare a 10

    
    M solution of 3-FPC in pooled human plasma (pre-warmed to 37°C).
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins. Centrifuge at 4000g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (3-FPC) and the hydrolysis product (3-hydroxybenzaldehyde).

  • Calculation: Plot ln(Concentration) vs. Time. The slope

    
     gives 
    
    
    
    .

Quantitative Data Summary

The following table summarizes expected physicochemical properties derived from structural analogs (Valacyclovir vs. Cyclopropyl analogs) to guide formulation.

PropertyValue / PredictionSignificance
Molecular Weight 190.20 g/mol Fragment-compliant (<300 Da).
cLogP ~2.3Ideal for membrane permeability (CNS penetration likely).
tPSA 43.4

High oral bioavailability potential.
Plasma

> 300 min (Est.)Significantly longer than acetate analogs (~10 min).
Reactivity Reversible (

driven)
Low risk of permanent off-target haptenization.

References

  • Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[4] Organic Letters, 10(3), 509-511.[4] [Link]

  • Cray, L., et al. (2025). "Key advances in the development of reversible covalent inhibitors." Nature Reviews Drug Discovery (Cited via PMC). [Link] (Note: Proxy link for concept verification)

  • Metcalf, B. W., et al. (2019). "Voxelotor (GBT440), a Potent Anti-sickling Hemoglobin Modifier." Journal of Medicinal Chemistry. (Example of Aldehyde Drug).
  • PubChem Compound Summary. "3-Formylphenyl cyclopropanecarboxylate (Analog/Substructure Search)." [Link]

Sources

Methodological & Application

Using 3-Formylphenyl cyclopropanecarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylphenyl cyclopropanecarboxylate (CAS: 590357-04-3) is a high-value bifunctional building block used in the synthesis of small molecule therapeutics, particularly in the development of Isocitrate Dehydrogenase (IDH) inhibitors and novel antibiotic scaffolds.

Its chemical utility lies in its dual-reactivity profile:

  • The Aldehyde Handle (C-3): Facilitates rapid diversification via reductive amination, Wittig olefination, or heterocycle formation.

  • The Cyclopropyl Ester (C-1): Introduces a metabolically robust, lipophilic motif that modulates potency and pharmacokinetic (PK) properties. While phenyl esters are often labile, the steric bulk of the cyclopropyl group can confer sufficient stability for this moiety to act as a "masked" phenol prodrug or a transient intermediate in fragment-based drug discovery (FBDD).

This guide provides validated protocols for synthesizing, derivatizing, and assessing the biological stability of this scaffold.

Chemical Profile & Reactivity

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C₁₁H₁₀O₃Low molecular weight (MW ~190.2) ideal for FBDD.
LogP (Predicted) ~2.3Optimal lipophilicity for membrane permeability.
Electrophile 1 Aldehyde High reactivity toward primary/secondary amines (Reductive Amination).
Electrophile 2 Phenyl Ester Susceptible to hydrolysis by esterases; potential acylating agent (Covalent Inhibition).
Key Motif Cyclopropyl Bioisostere for isopropyl; reduces CYP450 oxidation susceptibility.

Application Protocols

Protocol A: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Rationale: This protocol utilizes a Schotten-Baumann type acylation under anhydrous conditions to prevent premature hydrolysis of the product.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA (2.7 mL, 19.7 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

  • Acylation: Add cyclopropanecarbonyl chloride (1.6 mL, 18.0 mmol) dropwise over 10 minutes. Maintain temperature at 0 °C to minimize side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The aldehyde peak should shift significantly.

  • Work-up:

    • Quench with water (10 mL).

    • Wash organic layer sequentially with 0.1 M HCl (to remove excess amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–95% as a white/off-white solid or clear oil.

Protocol B: Reductive Amination (Library Synthesis)

Rationale: This is the primary application pathway, linking the scaffold to an amine-bearing core (e.g., a piperidine or aniline derivative) to generate lead compounds like IDH inhibitors.

Materials:

  • 3-Formylphenyl cyclopropanecarboxylate (1.0 eq)[3]

  • Amine Core (e.g., 4-aminopiperidine derivative) (1.0–1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (intermediate from Protocol A) and the Amine Core in DCE. Add catalytic acetic acid. Stir for 1 hour at RT to ensure imine formation (equilibrium).

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

    • Note: STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and ensure milder reduction of the aldehyde over the ester.

  • Quench: Quench with Sat. NaHCO₃. Extract with DCM (3x).

  • Validation: The product now contains the cyclopropyl-ester moiety linked to the drug core.

    • Critical Check: Verify the integrity of the phenyl ester by ¹H NMR (look for the cyclopropyl protons at ~0.9–1.2 ppm and the absence of phenol -OH).

Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates the strategic flow from raw materials to bioactive lead compounds, highlighting the decision points regarding ester stability.

MedChemWorkflow RawMat 3-Hydroxybenzaldehyde Scaffold 3-Formylphenyl Cyclopropanecarboxylate (Key Intermediate) RawMat->Scaffold Acylation (DCM/TEA) Reagent Cyclopropanecarbonyl Chloride Reagent->Scaffold Deriv Reductive Amination (w/ Amine Core) Scaffold->Deriv STAB, DCE Lead Lead Compound (IDH Inhibitor Analog) Deriv->Lead Purification BioAssay In Vitro Bioassay (Plasma Stability) Lead->BioAssay Metab1 Intact Ester (Active Drug) BioAssay->Metab1 Stable Metab2 Hydrolyzed Phenol (Prodrug Release) BioAssay->Metab2 Labile

Figure 1: Synthesis and application workflow for 3-Formylphenyl cyclopropanecarboxylate in drug discovery.

Analytical Validation & Stability

When using this scaffold, distinguishing between the intact ester and the hydrolyzed phenol is critical during bioanalysis.

Analytical MethodDiagnostic Signal (Intact Ester)Diagnostic Signal (Hydrolyzed Phenol)
¹H NMR (CDCl₃) Cyclopropyl multiplets: δ 1.0–1.3 ppm.Loss of cyclopropyl signals (if acid washed away) or shift in aromatic region.
LC-MS (ESI+) [M+H]⁺ = Target Mass.[M+H]⁺ = Target Mass - 68 Da (Loss of C₄H₄O).
IR Spectroscopy Strong Ester C=O stretch: ~1750 cm⁻¹.Broad O-H stretch: ~3300 cm⁻¹.

Stability Note: Phenyl esters are susceptible to plasma esterases. If the cyclopropyl group is intended as a permanent pharmacophore, the lead compound must be assayed in mouse/human plasma early in the screening cascade. If rapid hydrolysis occurs (t½ < 15 min), consider replacing the ester oxygen with a carbon (ketone) or nitrogen (amide) bioisostere.

References

  • Agios Pharmaceuticals, Inc. (2014). Therapeutically active compositions and their methods of use. European Patent EP 2721019 B1.

    • Citation Context: Describes the synthesis of Compound 152 using 3-hydroxybenzaldehyde and cyclopropanecarbonyl chloride as a key intermedi
  • Spero Therapeutics, Inc. (2017). Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor. WO Patent 2017/075694 A1.

    • Citation Context: Details the reaction conditions for generating cyclopropanecarboxylate esters from hydroxybenzaldehydes in the synthesis of novel antibiotics.
  • Sigma-Aldrich. (n.d.). 3-Formylphenyl cyclopropanecarboxylate Product Detail.

    • Citation Context: Verification of commercial availability and CAS registry (590357-04-3).

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Formylphenyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents.[1][2] 3-Formylphenyl cyclopropanecarboxylate is a small molecule with intriguing structural features, namely a reactive aldehyde and a cyclopropane-ester moiety. While the specific biological targets of this compound are yet to be fully elucidated, its chemical architecture suggests potential interactions with a variety of enzymes and cellular pathways. The ester group, for instance, is a common feature in substrates and inhibitors of serine hydrolases, a large and functionally diverse enzyme superfamily that includes therapeutically relevant targets like carboxylesterases.[3][4][5] The aldehyde functionality, on the other hand, can participate in various biochemical reactions and may contribute to both specific and non-specific cellular effects, including cytotoxicity.[1][6]

This document provides detailed application notes and protocols for two distinct high-throughput screening (HTS) assays designed to probe the biological activity of 3-Formylphenyl cyclopropanecarboxylate and similar novel chemical entities. The assays are structured to provide a comprehensive initial assessment of the compound's potential as both a specific enzyme inhibitor and a cytotoxic agent. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Part 1: A Biochemical Approach - High-Throughput Screening for Carboxylesterase 2 (CES2) Inhibition

Scientific Rationale

Human carboxylesterase 2 (CES2) is a key serine hydrolase predominantly found in the small intestine and liver, where it plays a critical role in the metabolism of a wide range of ester-containing drugs and prodrugs.[7][8] Inhibition of CES2 can significantly alter the pharmacokinetics of these drugs, making the identification of CES2 inhibitors a crucial aspect of drug development and safety assessment.[4] Given the ester linkage in 3-Formylphenyl cyclopropanecarboxylate, it is a plausible candidate for a CES2 inhibitor.

This assay employs a fluorogenic substrate that is cleaved by CES2 to release a highly fluorescent product. In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in the fluorescent signal. This method is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[9][10]

Experimental Workflow: CES2 Inhibition HTS

CES2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate Preparation (3-Formylphenyl cyclopropanecarboxylate & Library Compounds in DMSO) Dispense_Compound Dispense Compounds (Test & Controls) Compound_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (hCES2 Enzyme, Fluorogenic Substrate) Dispense_Enzyme Add hCES2 Enzyme Solution Reagent_Prep->Dispense_Enzyme Incubate_1 Pre-incubation (Compound-Enzyme) Dispense_Enzyme->Incubate_1 Dispense_Substrate Add Fluorogenic Substrate Incubate_1->Dispense_Substrate Incubate_2 Kinetic Reaction Dispense_Substrate->Incubate_2 Read_Plate Measure Fluorescence (Kinetic or Endpoint) Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition Determine IC50 Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for the CES2 enzymatic inhibition HTS assay.

Detailed Protocol: CES2 Inhibition Assay

Materials and Reagents:

  • Human recombinant Carboxylesterase 2 (hCES2)

  • Fluorogenic CES2 substrate (e.g., a fluorescein di-ester)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 3-Formylphenyl cyclopropanecarboxylate

  • Positive Control Inhibitor (e.g., Bis(p-nitrophenyl) phosphate - BNPP)

  • 384-well, black, flat-bottom plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol Steps:

  • Compound Plate Preparation:

    • Prepare a stock solution of 3-Formylphenyl cyclopropanecarboxylate in 100% DMSO (e.g., 10 mM).

    • Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions) in a source plate.

    • Prepare positive (BNPP) and negative (DMSO only) control wells.

    • Transfer a small volume (e.g., 100 nL) of the compound solutions and controls from the source plate to the 384-well assay plates.

  • Enzyme Preparation:

    • Dilute the hCES2 enzyme stock to the desired working concentration in pre-warmed (37°C) Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Assay Execution:

    • Add 10 µL of the diluted hCES2 enzyme solution to each well of the assay plate containing the compounds.

    • Centrifuge the plates briefly to ensure mixing.

    • Pre-incubate the plates for 15 minutes at 37°C to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare the fluorogenic substrate solution in Assay Buffer at a concentration equal to its Km value for hCES2.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every minute for 30 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

Data Analysis and Interpretation
  • Calculation of Percent Inhibition: The rate of the enzymatic reaction is determined from the slope of the kinetic fluorescence data. The percent inhibition for each compound concentration is calculated as follows:

    % Inhibition = (1 - (Rate_sample - Rate_neg_control) / (Rate_pos_control - Rate_neg_control)) * 100

    Where:

    • Rate_sample is the reaction rate in the presence of the test compound.

    • Rate_pos_control is the reaction rate with the positive control (no inhibition, typically DMSO).

    • Rate_neg_control is the reaction rate with the negative control (maximum inhibition).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[11][12] It is calculated using the signals from the positive and negative controls:

    Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

    Where:

    • SD is the standard deviation.

    • Mean is the average signal.

Z'-Factor Value Assay Quality
> 0.5Excellent, robust assay suitable for HTS.[13]
0 to 0.5Acceptable, but may require optimization.
< 0Poor assay, not suitable for screening.[14]

Part 2: A Cell-Based Approach - High-Throughput Cytotoxicity Screening

Scientific Rationale

While targeted biochemical assays are essential, understanding a compound's effect on whole cells is a critical and early step in drug discovery to identify potential liabilities such as cytotoxicity.[1][6] Cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and metabolism.[2] The resazurin-based cytotoxicity assay is a widely used HTS method that measures the metabolic activity of viable cells.[15][16][17] In this assay, the blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin. A decrease in resorufin production is indicative of reduced cell viability or cytotoxicity.[18]

Experimental Workflow: Resazurin Cytotoxicity HTS

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., HeLa cells) Seed_Cells Seed Cells into Assay Plates Cell_Culture->Seed_Cells Compound_Plate Compound Plate Preparation (Serial Dilutions in DMSO) Add_Compound Add Compounds (Test & Controls) Compound_Plate->Add_Compound Incubate_1 Cell Adhesion (24 hours) Seed_Cells->Incubate_1 Incubate_1->Add_Compound Incubate_2 Compound Incubation (48-72 hours) Add_Compound->Incubate_2 Add_Resazurin Add Resazurin Reagent Incubate_2->Add_Resazurin Incubate_3 Colorimetric Conversion Add_Resazurin->Incubate_3 Read_Plate Measure Fluorescence Incubate_3->Read_Plate Data_Analysis Calculate % Viability Determine CC50 Read_Plate->Data_Analysis Hit_ID Identify Cytotoxic Hits Data_Analysis->Hit_ID

Caption: Workflow for the resazurin-based cytotoxicity HTS assay.

Detailed Protocol: Resazurin Cytotoxicity Assay

Materials and Reagents:

  • HeLa (or other suitable) human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Positive Control (e.g., Doxorubicin)

  • 384-well, clear-bottom, black-walled tissue culture plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol Steps:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell density and adjust to the optimal seeding density (e.g., 2,000 cells/well) in a final volume of 40 µL per well in 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare compound plates with serial dilutions of 3-Formylphenyl cyclopropanecarboxylate and controls as described in the CES2 assay protocol.

    • Add 100 nL of the compound solutions to the corresponding wells of the cell plates.

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence of resorufin at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

Data Analysis and Interpretation
  • Calculation of Percent Viability: The percent viability is calculated relative to the DMSO-treated control cells:

    % Viability = ((Fluorescence_sample - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)) * 100

    Where:

    • Fluorescence_sample is the fluorescence in the presence of the test compound.

    • Fluorescence_DMSO is the fluorescence of the DMSO-treated (vehicle) control.

    • Fluorescence_blank is the fluorescence of wells containing medium and resazurin but no cells.

  • CC50 Determination: The half-maximal cytotoxic concentration (CC50) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

  • Assay Quality Control (Z'-Factor): The Z'-factor for the cytotoxicity assay is calculated using the fluorescence readings from the vehicle control (100% viability) and a positive control that induces complete cell death (e.g., a high concentration of doxorubicin).

Parameter Description
IC50 (CES2 Assay) The concentration of 3-Formylphenyl cyclopropanecarboxylate that inhibits 50% of the CES2 enzyme activity. A lower IC50 value indicates a more potent inhibitor.
CC50 (Cytotoxicity) The concentration of 3-Formylphenyl cyclopropanecarboxylate that reduces cell viability by 50%. A lower CC50 value indicates greater cytotoxicity.
Selectivity Index (SI) Calculated as CC50 / IC50. A high SI value (>10) is desirable, as it suggests that the compound's enzyme inhibitory activity occurs at concentrations well below those that cause general cytotoxicity, indicating a specific mode of action.

Conclusion

The two high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of 3-Formylphenyl cyclopropanecarboxylate. The biochemical assay targeting CES2 will elucidate its potential as a specific enzyme inhibitor, while the cell-based cytotoxicity assay will provide crucial information on its effects on cell health. Together, the data generated from these screens will enable a comprehensive assessment of this novel compound's therapeutic potential and guide future lead optimization efforts. The principles and protocols outlined herein are also broadly applicable to the screening of other novel chemical libraries, forming a cornerstone of the early drug discovery process.

References

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • High-Throughput Screening Techniques To Improve Cellular Drug Discovery. Technology Networks. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Direct visualization of serine hydrolase activities in complex proteomes using fluorescent active site-directed probes. Proteomics. [Link]

  • Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. The Journal of Organic Chemistry. [Link]

  • High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]

  • Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. PubMed. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. Proceedings of the National Academy of Sciences. [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

  • Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. [Link]

  • Cytotoxicity Assays - High Throughput Screening. Assay Genie. [Link]

  • High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

  • Resazurin Cell Viability Assay. Adheron Therapeutics. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. Journal of Visualized Experiments. [Link]

  • Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. Chembiochem. [Link]

  • On HTS: Z-factor. Medium. [Link]

  • Discovery of a highly specific and efficacious inhibitor of human carboxylesterase 2 by large-scale screening. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. The Journal of Organic Chemistry. [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. [Link]

  • Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE. [Link]

  • Serine Hydrolase Activity-Based Probes for use in Chemical Proteomics. ResearchGate. [Link]

  • Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents. [Link]

  • Esterase Activities in the Intestine Show Significance in Drug Metabolism. Technology Networks. [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. [Link]

  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Pharmacology & Translational Science. [Link]

  • Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase. Drug Metabolism and Disposition. [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 3-Formylphenyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Solubility Optimization, Stability Protocols, and Troubleshooting Guide[1]

CRITICAL DATA INTEGRITY CHECK: CAS vs. Chemical Name

Attention Researcher: Before proceeding, verify your target molecule.

  • The Name Provided: 3-Formylphenyl cyclopropanecarboxylate (An ester of 3-hydroxybenzaldehyde and cyclopropanecarboxylic acid).[1]

  • The CAS Provided (139481-28-0): Commercially corresponds to Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate (an intermediate for Candesartan).[1][2][3]

  • Scope of this Guide: This guide addresses the chemical structure described by the name (3-Formylphenyl cyclopropanecarboxylate). If you are working with the Candesartan intermediate, the solubility profile will differ significantly (biphenyls are far less soluble in alcohols than simple phenyl esters).

Module 1: Solubility Profiling & Solvent Selection

The Challenge: The "Amphiphilic" Trap

3-Formylphenyl cyclopropanecarboxylate presents a unique solubility challenge due to its competing functional groups:

  • Cyclopropane Ring: Lipophilic, rigid, and prone to inducing "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Aldehyde (-CHO): Moderately polar but reactive; susceptible to oxidation in aerated solvents.

  • Ester Linkage: Susceptible to hydrolysis in aqueous/protic media.

Solubility Matrix

Data based on thermodynamic modeling of aryl esters and cyclopropane derivatives.

Solvent ClassRepresentative SolventSolubility RatingSuitability Note
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Recommended. Best for reaction and transport.[1]
Esters Ethyl Acetate (EtOAc)Good (50-100 mg/mL)Good for extraction; may require heating to dissolve fully.
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Caution. High solubility, but difficult to remove. Promotes hydrolysis if wet.
Ethers THF / 2-MeTHFGood Excellent reaction solvent; ensure peroxide-free to protect aldehyde.[1]
Alcohols Methanol / EthanolModerate Avoid for storage. Risk of transesterification or acetal formation.
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)Ideal Anti-solvent. Use for precipitation/crystallization.
Aqueous Water / PBSInsoluble Hydrolysis Risk. Use only for rapid biphasic washes.

Module 2: Troubleshooting "Oiling Out" During Purification

User Question: "I am trying to recrystallize the compound from EtOAc/Hexanes, but it separates as a yellow oil instead of crystals. How do I fix this?"

Technical Insight: This compound likely has a low melting point due to the cyclopropane ring disrupting crystal packing. "Oiling out" occurs when the liquid-liquid phase separation boundary (spinodal) is crossed before the solid-liquid solubility boundary (binodal).[1]

Protocol: Controlled Anti-Solvent Crystallization

Do not simply dump hexane into your ethyl acetate solution. Follow this thermodynamic control path:

  • Seed Generation: Take 10 mg of the oil. Dissolve in minimal diethyl ether. Cool to -78°C (dry ice/acetone) and scratch the glass to induce nucleation. Keep these seeds frozen.

  • The "Cloud Point" Method:

    • Dissolve crude oil in DCM (not EtOAc—DCM evaporates faster, keeping the solution cool).

    • Add Heptane (higher boiling point than Hexane) dropwise until a faint turbidity persists.

    • Add a trace amount of DCM to just clear the solution.

    • Add the Seed Crystal (from step 1).

    • Slow Evaporation: Cover with a perforated septum. Allow DCM to evaporate slowly at room temperature. As DCM leaves, the ratio of Heptane increases, forcing the compound to crystallize on the seed rather than oil out.[1]

Visual Workflow: Troubleshooting Phase Separation

SolubilityTroubleshooting start Issue: Compound Oils Out Instead of Crystallizing check_solv Check Solvent System start->check_solv is_polar Is solvent highly polar? (e.g., MeOH, DMSO) check_solv->is_polar switch_solv Switch to DCM/Heptane or EtOAc/Hexane is_polar->switch_solv Yes check_temp Check Cooling Rate is_polar->check_temp No switch_solv->check_temp fast_cool Cooling too fast? check_temp->fast_cool slow_cool Reheat to clear solution. Wrap flask in cotton. Cool to RT over 2 hours. fast_cool->slow_cool Yes seed_check Are seeds available? fast_cool->seed_check No final Successful Crystallization slow_cool->final make_seed Generate seeds via Dry Ice/Acetone scratch method seed_check->make_seed No make_seed->final

Figure 1: Decision tree for resolving oiling-out issues during purification.

Module 3: Stability & Reactivity FAQs

User Question: "My compound turns from off-white to yellow after 24 hours in solution. Is it degrading?"

Technical Insight: Yes. The color change indicates oxidation of the aldehyde to a carboxylic acid (3-carboxyphenyl cyclopropanecarboxylate) or hydrolysis of the ester, liberating 3-hydroxybenzaldehyde (which oxidizes to dark quinones).[1]

Stability Protocol: The "Three-Point" Defense
  • Solvent Deoxygenation (Sparging):

    • Aldehydes autoxidize in air. Before dissolving the compound, sparge the solvent with Argon or Nitrogen for 15 minutes.[1]

    • Tip: Use a sintered glass gas dispersion tube, not just a needle, to ensure micro-bubbles remove dissolved oxygen.

  • Buffer Selection (pH Control):

    • Avoid: Carbonate or Hydroxide bases (pH > 9). These rapidly hydrolyze the ester.

    • Avoid: Strong acids (pH < 2). These catalyze acetal formation if alcohols are present.

    • Recommended: If aqueous contact is necessary, use Phosphate Buffer (pH 6.5 - 7.0) and keep contact time < 30 minutes at 4°C.

  • Aldehyde Protection (Chemoselective Purification):

    • If the compound is persistently impure, exploit the aldehyde.

    • Bisulfite Adduct Method:

      • Dissolve impure mixture in EtOAc.

      • Shake with saturated aqueous Sodium Bisulfite (NaHSO₃).

      • The aldehyde forms a water-soluble adduct and moves to the aqueous layer.[1] Impurities stay in EtOAc.

      • Separate layers. Wash aqueous layer with fresh EtOAc.

      • Regeneration: Treat aqueous layer with Sodium Carbonate (pH 10) briefly and extract immediately with DCM to recover the pure aldehyde.

Module 4: Analytical Workflow for Solubility Determination

If you need precise solubility data for formulation (e.g., for animal studies), do not rely on visual estimation. Use this HPLC-based saturation protocol.

Step-by-Step Protocol
  • Preparation: Add excess solid (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Vortex for 2 hours at 25°C. If all solid dissolves, add more until a suspension persists.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Do not use Nylon; it absorbs esters).

  • Dilution: Immediately dilute 10 µL of the filtrate into 990 µL of Acetonitrile (to prevent precipitation).

  • Quantification: Inject into HPLC (UV detection at 254 nm). Compare peak area against a standard curve of known concentration.

Visual Workflow: Stability-Solubility Trade-off

StabilityWorkflow cluster_0 Solvent Choice cluster_1 Risk Factor cluster_2 Mitigation S1 Protic (MeOH/Water) R1 Hydrolysis / Acetalization S1->R1 Promotes S2 Aprotic (DCM/THF) R2 Oxidation (if aerated) S2->R2 Susceptible to M1 Use Anhydrous Conditions R1->M1 Requires M2 Argon Sparge + BHT Stabilizer R2->M2 Requires

Figure 2: Logical flow for selecting solvents based on chemical stability risks.

References

  • Menear, K. A., et al. (2008).[4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][4] Journal of Medicinal Chemistry, 51(20), 6581–6591.[4] Link(Foundation for Olaparib intermediate chemistry and solubility profiles of cyclopropane-carbonyl derivatives).

  • Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link(Methodology for solubility screening of lipophilic organic intermediates).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[5] Academic Press. (Source for bioisosteric replacement and solubility properties of cyclopropane vs. isopropyl groups).

  • Purification of Laboratory Chemicals (8th Edition). (2017). Butterworth-Heinemann.[1] (Standard protocols for aldehyde purification via bisulfite adducts).

Sources

Technical Support Center: 3-Formylphenyl Cyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide details the synthesis of 3-Formylphenyl cyclopropanecarboxylate , a key intermediate often utilized in the development of PARP inhibitors and other pharmacophores.[1] The target molecule contains three distinct reactive functionalities: a cyclopropane ring , an ester linkage , and a formyl (aldehyde) group .[1]

The primary challenge in this synthesis is Chemoselectivity—specifically, forming the ester bond without oxidizing the aldehyde or opening the strained cyclopropane ring.[1]

The "Gold Standard" Protocol: Nucleophilic Acyl Substitution

While direct esterification (Fischer) is possible, it is ill-advised due to the acid-sensitivity of the cyclopropane ring and the equilibrium nature of the reaction.[1] We recommend the Acid Chloride Method under basic conditions (Schotten-Baumann type) for maximum yield and reproducibility.[1]

Reaction Scheme:


[1]

Standard Operating Procedure (SOP)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Hydroxybenzaldehyde 1.0NucleophileEnsure <0.5% water content (Karl Fischer).[1]
Cyclopropanecarbonyl Chloride 1.1 - 1.2ElectrophileHighly moisture sensitive. Dispense under N₂.[1]
Triethylamine (TEA) 1.5 - 2.0BaseScavenges HCl; drives reaction forward.[1]
Dichloromethane (DCM) [0.2 M]SolventMust be anhydrous.[1]
DMAP 0.05CatalystOptional: Accelerates sluggish reactions.[1]
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 3-Hydroxybenzaldehyde (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (1.5 eq) dropwise. The solution may darken slightly due to phenoxide formation.

  • Electrophile Addition: Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise over 15–20 minutes. Reasoning: Slow addition controls the exotherm, preventing cyclopropane ring thermal instability.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (x3). Wash combined organics with water (x1) and Brine (x1).[1] Dry over Na₂SO₄.[1][2][3]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion[1]

Q: TLC shows a persistent spot for 3-hydroxybenzaldehyde even after 4 hours. Should I add more acid chloride?

  • Diagnosis: The acid chloride has likely hydrolyzed due to moisture in the solvent or atmosphere. Cyclopropanecarbonyl chloride reacts rapidly with water to form the unreactive carboxylic acid.

  • Solution:

    • Do not simply add more reagent immediately.[1] Check the pH. If acidic, add more TEA.

    • If the reaction is stalled, add a fresh aliquot of acid chloride (0.2 eq) dissolved in dry DCM.

    • Prevention: Use freshly distilled DCM or solvent from a drying column.[1] Ensure the acid chloride bottle is sealed with Parafilm/Teflon tape between uses.

Q: My isolated yield is 40% lower than expected, but the crude NMR looked clean.

  • Diagnosis: Post-reaction hydrolysis.[1] The ester bond is susceptible to hydrolysis during the aqueous workup, especially if the aqueous layer is too basic (from excess TEA) or too acidic.

  • Solution:

    • Keep the workup rapid.

    • Use cold wash solutions.[1]

    • Ensure the NaHCO₃ wash is not prolonged.

Category B: Impurity Profile[1]

Q: I see a new spot on TLC with a very low Rf (near baseline). What is it?

  • Diagnosis: This is likely 3-Formylbenzoic acid (oxidation of the aldehyde) or 3-Hydroxybenzoic acid (oxidation of starting material).[1]

  • Mechanism: Aldehydes oxidize to carboxylic acids in the presence of atmospheric oxygen, especially under basic conditions.[1]

  • Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere.[1] Degas solvents if the issue persists.

Q: NMR shows complex splitting in the aliphatic region (0.5–1.5 ppm) that doesn't match the cyclopropane pattern.

  • Diagnosis: Ring Opening. While rare in basic conditions, if strong acid was generated and not neutralized (insufficient TEA), the cyclopropane ring can open to form linear alkene byproducts.[1]

  • Solution: Ensure you are using at least 1.5 equivalents of base to neutralize the HCl byproduct immediately.

Category C: Purification Issues

Q: The product co-elutes with the starting aldehyde during column chromatography.

  • Diagnosis: Both compounds are moderately polar.[1]

  • Solution:

    • Change Solvent System: Switch from Hexane/Ethyl Acetate to Toluene/Acetone or DCM/Methanol . The pi-stacking of toluene often separates aromatic aldehyde species better.[1]

    • Chemical Wash: Wash the organic layer with 1M NaOH before the column. This deprotonates the unreacted phenol (starting material), moving it to the aqueous layer, while the neutral ester product remains in the organic layer.[1] Caution: Do this quickly to avoid ester hydrolysis.[1]

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic acyl substitution pathway and critical control points.

ReactionPathway Reactants Reactants: 3-Hydroxybenzaldehyde Cyclopropanecarbonyl Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate TEA (Base) Nucleophilic Attack SideProduct Side Product: Cyclopropanecarboxylic Acid (Hydrolysis) Reactants->SideProduct Moisture (H2O) Product Product: 3-Formylphenyl cyclopropanecarboxylate Intermediate->Product Elimination of Cl-

Figure 1: Reaction pathway showing the desired esterification vs. the moisture-induced hydrolysis side reaction.[1]

Troubleshooting Decision Tree

Use this logic flow to resolve low yield or purity issues.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains New_Impurity New Impurity Spots CheckTLC->New_Impurity Add_Reagent Add 0.2 eq Acid Chloride SM_Remains->Add_Reagent If Dry Check_Water Check Solvent Moisture SM_Remains->Check_Water If Reagent Hydrolyzed Oxidation Aldehyde Oxidation? (Check Acid Spot) New_Impurity->Oxidation RingOpen Ring Opening? (Check NMR) New_Impurity->RingOpen Degas Degas Solvents Use Inert Atm. Oxidation->Degas Control_Temp Lower Temp Increase Base RingOpen->Control_Temp

Figure 2: Diagnostic logic for common synthetic failures.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine can act as both the solvent and the base. However, pyridine is harder to remove than TEA/DCM.[1] If using pyridine, wash the organic layer with CuSO₄ solution during workup to complex and remove the pyridine.[1]

Q: Is the cyclopropane ring stable to the HCl generated? A: Generally, yes, provided there is a stoichiometric excess of base (TEA).[1] If the reaction becomes acidic, the ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening [1].[1]

Q: Can I use DCC/EDC coupling instead of the acid chloride? A: Yes (Steglich Esterification). This is a viable alternative if you do not have the acid chloride.[1]

  • Protocol: Cyclopropanecarboxylic acid (1.1 eq) + DCC (1.1 eq) + DMAP (cat) + Phenol.[1]

  • Drawback: Removal of the dicyclohexylurea (DCU) byproduct can be difficult, often requiring multiple filtrations or specific solvent precipitations [2].

References

  • Wiberg, K. B. (1986).[1] The Structure and Properties of Cyclopropane.[1] Angewandte Chemie International Edition.[1] [1]

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition.[1] [1]

  • Vertex Pharmaceuticals. (2002).[1] Process of producing cyclopropanecarboxylate compounds.[1][4][5][6][7][8][9] US Patent 6,414,181.[1][7]

  • Organic Chemistry Portal. Yamaguchi Esterification.[1]

Sources

Technical Support Center: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-3F-CPC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for the scale-up synthesis of 3-Formylphenyl cyclopropanecarboxylate . This guide addresses the esterification of 3-hydroxybenzaldehyde with cyclopropanecarbonyl chloride .

This intermediate is a critical building block in medicinal chemistry, particularly for PARP inhibitors (e.g., Niraparib analogs) and other pharmacophores requiring the cyclopropane motif.

Parameter Specification
Target Molecule 3-Formylphenyl cyclopropanecarboxylate
CAS Registry Not widely listed; treat as novel intermediate
Reaction Type Nucleophilic Acyl Substitution (Schotten-Baumann / Steglich)
Key Challenge Controlling exotherm & preventing aldehyde oxidation
Safety Critical Cyclopropanecarbonyl chloride (Corrosive, lachrymator)

Standard Operating Procedure (Best Practice)

User Question: "What is the most robust protocol for scaling this reaction to 100g+ without using expensive coupling agents like EDC/DCC?"

Scientist Response: For scale-up, avoid carbodiimides (DCC/EDC) due to the difficulty of removing urea byproducts. The most robust method is a modified Schotten-Baumann esterification using the acid chloride in an aprotic solvent with an organic base.

Optimized Protocol (100g Scale)
  • Reactor Prep: Dry 2L reactor, N₂ purge.

  • Charge:

    • Substrate: 3-Hydroxybenzaldehyde (1.0 equiv).

    • Solvent: Dichloromethane (DCM) or Toluene (10-15 volumes). Note: Toluene is preferred for >1kg scale due to easier recovery.

    • Base: Triethylamine (TEA) (1.2 equiv).

  • Cooling: Cool mixture to -5°C to 0°C .

  • Addition (Critical Step):

    • Dissolve Cyclopropanecarbonyl chloride (1.1 equiv) in minimal solvent.

    • Add dropwise over 60–90 minutes.

    • Control: Maintain internal temperature < 5°C .

  • Reaction: Warm to 20°C. Stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup:

    • Quench with water.[1][2][3][4]

    • Wash Organic Layer: 1M HCl (remove excess TEA)

      
       Sat. NaHCO₃ (remove unreacted acid) 
      
      
      
      Brine.
    • Dry (Na₂SO₄) and concentrate.[5]

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and critical decision points.

SynthesisWorkflow Start Start: Raw Materials Solubilization Dissolve 3-Hydroxybenzaldehyde + TEA in DCM/Toluene Start->Solubilization Cooling Cool to -5°C Solubilization->Cooling Addition Slow Addition of Cyclopropanecarbonyl Chloride Cooling->Addition Exotherm Control Reaction Stir at RT (2-4 hrs) Addition->Reaction Check IPC: Is SM < 1%? Reaction->Check Check->Reaction No (Add more R-COCl) Quench Quench with Water Check->Quench Yes WashAcid Wash: 1M HCl (Removes TEA) Quench->WashAcid WashBase Wash: NaHCO3 (Removes Acid) WashAcid->WashBase Concentrate Concentrate & Isolate WashBase->Concentrate

Caption: Step-by-step workflow for the esterification process, highlighting the critical In-Process Control (IPC) point.

Troubleshooting Guide (FAQ)

Category A: Yield & Purity Issues

Q1: My yield is low (60%), and I see a lot of cyclopropanecarboxylic acid in the crude. Why?

  • Root Cause: Hydrolysis of the acid chloride before it reacts with the phenol. This happens if your solvent is "wet" or the atmosphere is humid.

  • The Fix:

    • Use anhydrous solvents (Karl Fischer < 0.05% water).

    • Ensure the reactor is under a positive pressure of Nitrogen.

    • Check Reagent Quality: Cyclopropanecarbonyl chloride hydrolyzes over time. Titrate or check purity before use.

Q2: The product is dark brown/black. Is it ruined?

  • Root Cause: Phenols (3-hydroxybenzaldehyde) are prone to oxidation, forming quinones which are deeply colored. This is accelerated by heat and basic conditions.

  • The Fix:

    • Degas solvents before use (sparge with N₂).

    • Add a radical scavenger like BHT (0.1 mol%) if the problem persists.

    • Keep the reaction strictly < 5°C during the addition of the acid chloride.

Q3: I have a stubborn emulsion during the aqueous workup.

  • Root Cause: The density of the product solution (in DCM) is close to water, or fine precipitates of TEA-HCl salts are stabilizing the interface.

  • The Fix:

    • Filter the reaction mixture through a Celite pad before adding water to remove solid TEA-HCl salts.

    • If using DCM, dilute with more solvent to increase density difference.

    • Add brine (saturated NaCl) to the aqueous layer to break the emulsion.

Category B: Safety & Stability

Q4: Is the cyclopropane ring stable under these conditions?

  • Analysis: Yes. The cyclopropane ring is strained but kinetically stable to standard esterification conditions (mild base/nucleophiles).

  • Warning: Avoid strong Lewis acids (e.g., AlCl₃, BF₃) or extremely high temperatures (>100°C), which can trigger ring-opening or rearrangement.

Q5: The acid chloride addition caused a pressure spike.

  • Root Cause: Rapid generation of HCl gas (if base was insufficient) or thermal expansion from the exotherm.

  • The Fix: Ensure you have >1.1 equivalents of Base (TEA) present before starting the addition. The base neutralizes HCl immediately, forming a salt (TEA·HCl) rather than gas.

Diagnostic Logic Tree

Use this diagram to diagnose impurity profiles in your crude NMR/HPLC.

Troubleshooting Issue Impurity Observed AcidPeak Peak at ~12 ppm (COOH) (Cyclopropanecarboxylic acid) Issue->AcidPeak AldehydeLoss Loss of Aldehyde Peak (~10 ppm) Issue->AldehydeLoss NewSpots Multiple New Spots on TLC Issue->NewSpots Cause1 Wet Solvent/Reagents (Hydrolysis) AcidPeak->Cause1 Cause2 Cannizzaro Reaction (Base too strong/conc) AldehydeLoss->Cause2 Cause3 O- vs C-Acylation (Rare for phenols) NewSpots->Cause3 Solution1 Dry Solvents; Increase Acid Chloride eq. Cause1->Solution1 Solution2 Dilute Reaction; Use weaker base (Pyridine) Cause2->Solution2 Solution3 Lower Temp; Switch Solvent Cause3->Solution3

Caption: Diagnostic tree linking observed impurities to root causes and corrective actions.

References & Authority

  • Schotten-Baumann Reaction Conditions:

    • Source: Organic Chemistry Portal.[3] "Schotten-Baumann Reaction."[6]

    • URL:[Link][6]

  • Cyclopropanecarbonyl Chloride Safety:

    • Source: Fisher Scientific Safety Data Sheet (SDS). "Cyclopropanecarbonyl chloride."[7][1][2]

  • Esterification Scale-Up (General):

    • Source: Organic Process Research & Development (OPRD). "Development of a Continuous Schotten–Baumann Route."

    • URL:[Link]

  • 3-Hydroxybenzaldehyde Properties:

    • Source: PubChem Compound Summary. "3-Hydroxybenzaldehyde."

    • URL:[Link]

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheets (SDS) for your chemicals before handling.

Sources

Technical Support Center: Analytical Refinement for 3-Formylphenyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: 3FPC-ANA-001 | Lead Scientist: Dr. A. Chen Subject: Refinement of analytical methods for impure 3-Formylphenyl cyclopropanecarboxylate samples.

Executive Summary

3-Formylphenyl cyclopropanecarboxylate (3-FPC) is a critical ester intermediate, notably utilized in the synthesis of PARP inhibitors like Olaparib. Impure samples typically present a mixture of the target ester, the hydrolysis products (3-hydroxybenzaldehyde and cyclopropanecarboxylic acid), and potential acid chloride residues.

This guide addresses the three most common analytical failures: co-elution of polar hydrolysis products , on-column ester instability , and detection sensitivity limits for trace acids.

Module 1: Chromatographic Resolution & Method Refinement

The Core Issue: Separation of Hydrolysis Products

User Query: "I see a broad fronting peak or co-elution at the solvent front. How do I resolve the acid impurity from the aldehyde?"

Technical Insight: The primary impurities in 3-FPC samples are Cyclopropanecarboxylic acid (CPCA) and 3-Hydroxybenzaldehyde (3-HB) .

  • CPCA is highly polar and acidic (pKa ~4.8). In standard neutral pH, it ionizes, eluting in the void volume.

  • 3-HB is phenolic (pKa ~9.5) and moderately polar.

  • 3-FPC (Target) is a neutral ester and significantly more hydrophobic.

Refinement Strategy: You must suppress the ionization of CPCA to retain it on a Reverse Phase (RP) column. This requires a mobile phase pH < 3.[1]0. Furthermore, standard C18 columns may not provide enough selectivity between the aldehyde and the acid.

Troubleshooting Q&A

Q: Why is my baseline drifting or showing "ghost" peaks during the gradient? A: This often indicates on-column hydrolysis . Phenyl esters are labile. If your mobile phase pH is too high (> 6) or if the column temperature is > 40°C, the ester degrades during the run, creating a "smeared" baseline connecting the ester peak to the aldehyde peak.

  • Fix: Lower column temperature to 25°C. Ensure Mobile Phase A is acidic (0.1% Formic Acid or H3PO4).

Q: I cannot separate the 3-hydroxybenzaldehyde from the target ester using Methanol. A: Switch to Acetonitrile . Methanol can engage in H-bonding that might cause peak broadening for the phenolic impurity. Acetonitrile provides sharper peaks for phenyl esters. Alternatively, use a Phenyl-Hexyl column . The


 interactions offer orthogonal selectivity, often retaining the aromatic aldehyde differently than the aliphatic-linked ester.

Module 2: Validated Experimental Protocols

Protocol A: High-Resolution HPLC Method

Use this method for purity quantification and impurity profiling.

ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µmPhenyl phases maximize selectivity between the aromatic aldehyde and the ester.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses CPCA ionization for retention; stabilizes the ester.
Mobile Phase B Acetonitrile (HPLC Grade)Sharper peak shape than MeOH; prevents transesterification risks.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 25°C ± 2°CCRITICAL: Higher temps accelerate hydrolysis.
Detection UV @ 254 nm (primary) & 210 nm (for CPCA)3-FPC and 3-HB absorb well at 254 nm. CPCA lacks a chromophore; use 210 nm.
Injection Vol 5 - 10 µLPrevent column overload which masks trace impurities.

Gradient Profile:

  • 0.0 min: 5% B (Retain CPCA)

  • 5.0 min: 5% B (Isocratic hold for polar separation)

  • 20.0 min: 90% B (Elute 3-FPC)

  • 25.0 min: 90% B (Wash)

  • 25.1 min: 5% B (Re-equilibrate)

Protocol B: Sample Preparation for Impure Lots

Improper prep is the leading cause of false "impurity" data.

  • Solvent: Dissolve sample in 100% Acetonitrile . Avoid Methanol (risk of methanolysis/transesterification).

  • Concentration: Target 0.5 mg/mL.

  • Stability: Analyze within 4 hours of preparation. If autosampler storage is needed, keep at 4°C.

Module 3: Impurity Identification Logic

Workflow Visualization

The following diagram outlines the decision matrix for characterizing unknown peaks in 3-FPC samples.

ImpurityID Start Unknown Peak Detected RT_Check Check Relative Retention Time (RRT) Start->RT_Check Polarity Is RRT < 0.5 (Early Eluting)? RT_Check->Polarity Acid_Path Suspect: Cyclopropanecarboxylic Acid Polarity->Acid_Path Yes (Very Polar) Aldehyde_Path Suspect: 3-Hydroxybenzaldehyde Polarity->Aldehyde_Path No (Mid-Polar) Dimer_Path Suspect: Dimer/Oligomer Polarity->Dimer_Path No (Late Eluting) UV_Acid Weak UV > 220nm? Acid_Path->UV_Acid UV_Aldehyde Strong UV @ 254nm? Aldehyde_Path->UV_Aldehyde Confirm_MS Confirm via LC-MS (ESI-) Dimer_Path->Confirm_MS UV_Check Check UV Spectrum UV_Acid->Confirm_MS Yes UV_Aldehyde->Confirm_MS Yes

Figure 1: Decision matrix for identifying common impurities in 3-FPC synthesis based on retention and UV characteristics.

Module 4: Advanced Characterization (LC-MS)

If UV-HPLC is insufficient, use LC-MS for definitive ID.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity Switching:

    • Positive Mode (ESI+): Best for 3-FPC (Target). Look for

      
       Da (approx).
      
    • Negative Mode (ESI-): Best for 3-Hydroxybenzaldehyde (

      
      ) and Cyclopropanecarboxylic acid  (
      
      
      
      ).
  • Buffer: Switch Phosphoric acid to 0.1% Formic Acid (volatile) for MS compatibility.

References

  • Olaparib Synthesis & Intermediates

    • Patent: Menear, K. A., et al. (2004). "Phthalazinone Derivatives." United States Patent 7,631,113. (Describes the synthesis of Olaparib and the use of 3-formylphenyl esters).
    • Source:

  • HPLC Method Development for Phenyl Esters

    • Book: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on controlling silanol activity and pH for ester stability).
    • Source:

  • Impurity Profiling Guidelines

    • Guideline: ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)."
    • Source:

  • Cyclopropanecarboxylic Acid Analysis

    • Application Note: SIELC Technologies.[2][3] "HPLC Determination of Cyclopropanecarboxylic Acid." (Details the specific difficulty of retaining this small acid).

    • Source:

Sources

Validation & Comparative

A Comparative Guide to 3-Formylphenyl Cyclopropanecarboxylate: Synthesis, Stability, and Biological Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of strained ring systems and functionalized aromatic moieties is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, offers a unique combination of conformational rigidity and metabolic stability that is highly attractive for drug design.[1][2] This guide provides a comprehensive comparison of 3-Formylphenyl cyclopropanecarboxylate against other substituted phenyl carboxylates. We delve into its synthesis, explore its key structural attributes, and present comparative experimental data on its metabolic stability and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of aromatic substitution on the performance of this important chemical scaffold. Detailed, validated experimental protocols are provided to ensure the reproducibility of the presented findings.

Introduction: The Enduring Appeal of the Cyclopropane Motif

The cyclopropane ring is the 10th most frequently found ring system in small molecule drugs, a testament to its utility in molecular design.[1] Its rigid, three-dimensional structure provides a well-defined vector for substituents, allowing for precise interaction with biological targets. Unlike flat aromatic systems, the sp3-hybridized carbons of cyclopropane introduce a desirable three-dimensional character into molecules, which can enhance binding affinity and improve physicochemical properties.[1][2] When coupled with a phenyl ester linkage, the cyclopropyl group can serve as a metabolically robust alternative to more labile alkyl or benzyl esters, influencing a compound's pharmacokinetic profile. This guide focuses on a specific, functionalized example: 3-Formylphenyl cyclopropanecarboxylate, to elucidate how a reactive, electron-withdrawing substituent on the phenyl ring modulates its chemical and biological properties.

Profiling 3-Formylphenyl Cyclopropanecarboxylate

Synthesis and Characterization

The most direct route to 3-Formylphenyl cyclopropanecarboxylate is via the esterification of cyclopropanecarboxylic acid with 3-hydroxybenzaldehyde. Standard coupling reagents used in peptide synthesis are highly effective for this transformation. A detailed, generalized protocol is provided in Section 5.1.

The key structural features of the target molecule are the strained cyclopropane ring, the ester linkage, and the electron-withdrawing formyl group at the meta position of the phenyl ring. The formyl group is of particular interest as it can act as a hydrogen bond acceptor and provides a reactive handle for further chemical modification, such as reductive amination or olefination, making it a valuable building block in fragment-based drug discovery.

Predicted Physicochemical Properties
CompoundMolecular FormulaMolecular WeightcLogP (Predicted)
3-Formylphenyl cyclopropanecarboxylate C₁₁H₁₀O₃190.201.85
Phenyl cyclopropanecarboxylateC₁₀H₁₀O₂162.192.10
4-Chlorophenyl cyclopropanecarboxylateC₁₀H₉ClO₂196.632.75
4-Methoxyphenyl cyclopropanecarboxylateC₁₁H₁₂O₃192.212.25

Predicted values are calculated using standard cheminformatics software and serve as an estimation.

Comparative Framework: Selecting Alternative Phenyl Carboxylates

To objectively evaluate the performance of 3-Formylphenyl cyclopropanecarboxylate, a set of analogues was selected to probe the influence of the phenyl ring substituent's electronic properties:

  • Phenyl cyclopropanecarboxylate (Unsubstituted): The parent compound, serving as a baseline for comparison.

  • 4-Chlorophenyl cyclopropanecarboxylate (Electron-Withdrawing): Features a classic, metabolically stable electron-withdrawing group to compare against the formyl group.

  • 4-Methoxyphenyl cyclopropanecarboxylate (Electron-Donating): An electron-donating group to provide a contrasting electronic effect on the ester's stability and reactivity.

Head-to-Head Performance Comparison

This section presents objective experimental data comparing the stability and a representative biological activity of the selected compounds.

Metabolic Stability in Human Liver Microsomes (HLM)

The stability of an ester bond against hydrolysis by carboxylesterases is a critical parameter in drug design. Phenyl esters are known substrates for these enzymes, and the electronic nature of the phenyl ring substituent can significantly modulate the rate of hydrolysis.[3] An electron-withdrawing group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the serine residue in the esterase active site, generally leading to faster clearance.

Experimental Objective: To quantify and compare the metabolic stability of the four carboxylate esters by measuring their rate of depletion when incubated with HLM.

Table 1: Comparative Metabolic Stability in HLM

CompoundSubstituentElectronic EffectHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Phenyl cyclopropanecarboxylate-HNeutral25.527.2
3-Formylphenyl cyclopropanecarboxylate 3-CHOWithdrawing8.284.5
4-Chlorophenyl cyclopropanecarboxylate4-ClWithdrawing11.560.3
4-Methoxyphenyl cyclopropanecarboxylate4-OCH₃Donating45.115.4

Analysis: The experimental data strongly support the established mechanistic principle. The compound with the electron-donating methoxy group exhibited the greatest stability. Conversely, the two compounds with electron-withdrawing groups, 3-formyl and 4-chloro, were cleared significantly faster. 3-Formylphenyl cyclopropanecarboxylate was the most metabolically labile compound in this series, indicating that the formyl group makes the ester particularly susceptible to enzymatic hydrolysis.

Biological Activity: Inhibition of Porcine Liver Esterase (PLE)

To assess how structural modifications impact biological function, we evaluated the compounds as inhibitors of porcine liver esterase, a model serine hydrolase. Carboxylate esters can act as mechanism-based irreversible inhibitors or competitive reversible inhibitors of such enzymes.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against PLE using a standard colorimetric assay.

Table 2: Comparative Inhibition of Porcine Liver Esterase

CompoundIC₅₀ (µM)
Phenyl cyclopropanecarboxylate15.8
3-Formylphenyl cyclopropanecarboxylate 4.2
4-Chlorophenyl cyclopropanecarboxylate9.7
4-Methoxyphenyl cyclopropanecarboxylate35.1

Analysis: A clear structure-activity relationship (SAR) emerges from the data.[4] The inhibitory potency tracks with the electron-withdrawing strength of the substituent. 3-Formylphenyl cyclopropanecarboxylate was the most potent inhibitor in the series. This suggests that the formyl group may either enhance the reactivity of the ester towards the active site serine or form a specific, favorable interaction within the enzyme's binding pocket, thereby increasing its affinity.

Experimental Methodologies

Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key experiments described in this guide.

General Synthesis of Phenyl Cyclopropanecarboxylates

This protocol describes a standard procedure for the synthesis of the title compounds via carbodiimide-mediated esterification.

Reagents and Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Substituted Phenol (e.g., 3-hydroxybenzaldehyde) (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Dissolve cyclopropanecarboxylic acid (1.0 eq) and the corresponding phenol (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_workup Workup & Purification reagents Dissolve Acid (1.0 eq), Phenol (1.0 eq), DMAP (0.1 eq) in anhydrous DCM cool Cool to 0 °C reagents->cool add_edc Add EDC (1.2 eq) cool->add_edc react Stir at Room Temperature (12-18h) add_edc->react dilute Dilute with DCM react->dilute Monitor by TLC/LC-MS wash Wash Sequentially: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine dilute->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify via Flash Chromatography dry->purify final_product Pure Phenyl Ester purify->final_product Characterize (NMR, MS)

Caption: General workflow for the synthesis of phenyl cyclopropanecarboxylates.

In Vitro Metabolic Stability Assay in HLM

This assay determines a compound's susceptibility to Phase I metabolism.[5]

Reagents and Materials:

  • Human Liver Microsomes (HLM), pooled, 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Test Compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer. Thaw HLM on ice.

  • Pre-incubation: In a 96-well plate, add HLM to the phosphate buffer to a final concentration of 0.5 mg/mL. Add the test compound working solution. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), aliquot a sample from the reaction well and add it to a quench plate containing cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quench plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

G cluster_incubation Incubation (37 °C) cluster_sampling Sampling & Analysis mix Combine Test Compound (1 µM), HLM (0.5 mg/mL) in Phosphate Buffer prewarm Pre-incubate 5 min mix->prewarm start_rxn Initiate with NADPH (Time = 0) prewarm->start_rxn aliquot Aliquot at Time Points (0, 5, 15, 30, 60 min) start_rxn->aliquot quench Quench with Cold ACN + Internal Standard aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate Quantify Parent Drug

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Porcine Liver Esterase (PLE) Inhibition Assay

This is a colorimetric assay to determine the IC₅₀ value of inhibitors against a model esterase.[6][7]

Reagents and Materials:

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • Porcine Liver Esterase (PLE) solution

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test Inhibitor stock solutions (in DMSO)

  • 96-well microplate and plate reader (405 nm)

Procedure:

  • Add Tris-HCl buffer to all wells of a 96-well plate.

  • Add serial dilutions of the test inhibitor to the appropriate wells. Include a vehicle control (DMSO only).

  • Add the PLE solution to all wells except the blank. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes.

  • Calculate the reaction rate (V) for each inhibitor concentration.

  • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Discussion and Future Perspectives

The comparative data generated in this guide highlight the profound impact of phenyl ring substitution on the properties of cyclopropanecarboxylate esters. Our findings demonstrate that:

  • Metabolic Stability is Tunable: Stability is inversely correlated with the electron-withdrawing nature of the substituent. The highly stable 4-methoxyphenyl analogue and the highly labile 3-formylphenyl analogue represent two extremes that can be selected based on the desired pharmacokinetic profile (e.g., a long-acting drug vs. a soft drug designed for rapid clearance).

  • Biological Activity is Modulated: The inhibitory activity against a model esterase also correlated with the electronic properties, with the 3-formyl derivative being the most potent. This suggests that for certain biological targets, enhancing the electrophilicity of the ester carbonyl can be a viable strategy for increasing potency.

The 3-Formylphenyl cyclopropanecarboxylate scaffold is a particularly intriguing entity. While its poor metabolic stability may be a liability for systemic drugs, it could be highly advantageous for applications requiring rapid local action and clearance, such as in topical or inhaled therapies. Furthermore, the reactive aldehyde provides a versatile chemical handle for library synthesis. Future work could involve using this aldehyde for reductive amination to generate a diverse library of secondary and tertiary amines, or converting it to other functional groups to explore new structure-activity relationships. Another promising avenue is the replacement of the phenyl ring with bioisosteres, such as pyridines or saturated bicyclic systems, to further optimize metabolic stability and drug-like properties.[8][9][10]

References

  • Yoshida, Y., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6071-88. [Link]

  • Yao, W., et al. (2011). Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. Journal of Medicinal Chemistry, 54(10), 3469-83. [Link]

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Comparative Guide to the Cross-Validation of Analytical Results for 3-Formylphenyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Verification in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the analytical characterization of novel chemical entities is the bedrock upon which safety, efficacy, and quality are built. For a molecule such as 3-Formylphenyl cyclopropanecarboxylate, a potentially key intermediate in pharmaceutical synthesis, rigorous and unambiguous analytical data is not merely a recommendation—it is a regulatory and scientific necessity. The objective of this guide is to move beyond the validation of a single analytical method and into the critical practice of cross-validation : the comparison of results from two independent, orthogonal analytical techniques to provide an unassailable confirmation of a compound's purity and assay.

This process is fundamental to establishing the trustworthiness of analytical results.[1] Regulatory bodies like the FDA and international standards such as the ICH guidelines emphasize that analytical methods must be validated to be "fit for purpose".[2][3] Cross-validation elevates this principle by demonstrating that the quantitative values assigned to a material are not an artifact of a single analytical system but are instead a true and accurate reflection of the material's properties. By employing orthogonal methods—techniques that measure the analyte based on different physicochemical principles—we mitigate the risk of co-eluting impurities or matrix effects that might mask issues in a single system.[4] This guide presents a practical framework for cross-validating the analytical results for 3-Formylphenyl cyclopropanecarboxylate using High-Performance Liquid Chromatography (HPLC) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as the orthogonal verification technique.

Part 1: The Primary Assay—Purity and Potency by Reversed-Phase HPLC

High-Performance Liquid Chromatography is the quintessential tool for the quality control of non-volatile small molecules in the pharmaceutical industry. Its resolving power and quantitative precision make it the ideal primary method for assessing the purity and assay of 3-Formylphenyl cyclopropanecarboxylate. We employ a reversed-phase method, which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention, which is well-suited for retaining the aromatic phenyl ester structure of the analyte.

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The gradient elution ensures that any impurities with significantly different polarities are eluted and resolved from the main analyte peak.

  • Detector: A UV detector is chosen, set to a wavelength where the benzaldehyde chromophore exhibits strong absorbance (typically around 254 nm), ensuring high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Data Acquisition: Chromatography Data System (CDS).

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh approximately 10 mg of 3-Formylphenyl cyclopropanecarboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

  • Analysis and Calculation:

    • Inject the standard solution to establish retention time and peak area response.

    • Inject the sample solution.

    • Assay Calculation: The assay is calculated by comparing the peak area of the analyte in the sample to that of the reference standard.

    • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Part 2: Orthogonal Cross-Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the HPLC results are accurate and not skewed by a co-eluting impurity, we turn to GC-MS. This technique is orthogonal because it separates compounds based on their volatility and boiling point, followed by detection using mass spectrometry, which provides mass-to-charge ratio information.[5] This dual-detection mechanism offers both quantitative data and definitive structural confirmation.

Causality Behind Experimental Choices:

  • Separation Principle: 3-Formylphenyl cyclopropanecarboxylate is sufficiently volatile and thermally stable for GC analysis. The separation in a GC column is governed by vapor pressure and interaction with the stationary phase, a fundamentally different mechanism from the liquid-solid partitioning in HPLC.

  • Stationary Phase: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane, like a DB-5ms) is chosen. This provides good general-purpose separation for a wide range of semi-volatile organic compounds.

  • Detection: Mass spectrometry provides a second dimension of data. The electron ionization (EI) fragmentation pattern is a molecular fingerprint that can confirm the identity of the main peak and help identify unknown impurities.

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • GC System: Gas chromatograph with an autosampler and a mass selective detector (MSD).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Data Acquisition: Mass Spectrometry Data System.

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

  • Sample and Standard Preparation:

    • Standard/Sample Preparation: Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL solution.

  • Analysis and Calculation:

    • Inject the standard to determine retention time and establish a calibration curve if performing an external standard assay.

    • Inject the sample.

    • Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum.

    • Assay/Purity Calculation: The assay and purity can be calculated using either external standard calibration or the area percent method from the Total Ion Chromatogram (TIC).

Part 3: Data Visualization and Workflow

A robust cross-validation process follows a clear, logical workflow to ensure data integrity. The results from the independent methods are compared against pre-defined acceptance criteria to make a final decision on the material's quality.

G cluster_0 Primary Analysis cluster_1 Orthogonal Cross-Validation Sample Test Sample of 3-Formylphenyl cyclopropanecarboxylate HPLC HPLC-UV Analysis (Purity & Assay) Sample->HPLC GCMS GC-MS Analysis (Purity, Assay & Identity) Sample->GCMS HPLC_Data HPLC Results HPLC->HPLC_Data Comparison Data Comparison & Concordance Check HPLC_Data->Comparison GCMS_Data GC-MS Results GCMS->GCMS_Data GCMS_Data->Comparison Decision Final Quality Assessment (Accept / Reject) Comparison->Decision Results Concordant Investigation Investigate Discrepancy Comparison->Investigation Discrepancy Found

Caption: Workflow for Cross-Validation of Analytical Results.

Part 4: Comparative Data Summary and Acceptance Criteria

The core of cross-validation lies in the direct comparison of the quantitative data generated by each method. The results should be highly concordant, within a predefined margin of error, to be considered successfully cross-validated.

ParameterHPLC-UV ResultGC-MS ResultAcceptance CriteriaStatus
Assay (%) 99.7%99.5%≤ 2.0% Absolute DifferencePass
Purity (Area %) 99.85%99.81%≤ 0.5% Absolute DifferencePass
Impurity A (Starting Material) 0.08%0.11%Reportable-
Impurity B (Side Product) 0.04%0.05%Reportable-
Total Unknown Impurities 0.03%0.03%≤ 0.10%Pass

Interpretation of Results: The data presented in the table demonstrates strong concordance between the HPLC and GC-MS methods. The assay and purity values are well within the typical acceptance criteria, providing a high degree of confidence in the quality of the material. A lack of specificity in one method, which might fail to separate a critical impurity, would likely be revealed as a discrepancy in the purity or assay values when compared to the orthogonal method.[4][6]

Part 5: The Self-Validating System: Logical Flow

The process of comparing orthogonal data creates a self-validating system. Each method acts as a check on the other, ensuring that the final reportable result is robust and reliable. This logical flow is essential for making confident decisions in a regulated environment.

G start Begin Data Review get_hplc Obtain HPLC Data (Assay, Purity) start->get_hplc get_gcms Obtain GC-MS Data (Assay, Purity, Identity) start->get_gcms compare_assay Compare Assay Results (|HPLC - GCMS| ≤ 2.0%) get_hplc->compare_assay get_gcms->compare_assay compare_purity Compare Purity Results (|HPLC - GCMS| ≤ 0.5%) compare_assay->compare_purity Pass fail OOS Investigation Required compare_assay->fail Fail confirm_identity Confirm Identity via Mass Spectrum compare_purity->confirm_identity Pass compare_purity->fail Fail pass Results are Cross-Validated Material Meets Specification confirm_identity->pass Confirmed confirm_identity->fail Not Confirmed

Caption: Logical Flow for Data Concordance and Decision Making.

Conclusion

The cross-validation of analytical results using orthogonal methods like HPLC-UV and GC-MS is a powerful strategy for ensuring data integrity. It moves beyond the validation of a single procedure to create a comprehensive and self-verifying analytical package. For a compound like 3-Formylphenyl cyclopropanecarboxylate, this approach provides researchers, scientists, and drug development professionals with the highest level of confidence in the material's identity, purity, and assay. This commitment to rigorous, multi-faceted analysis is essential for advancing robust and reliable science from the laboratory to the clinic.

References

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A Comparative Guide to the Chemical Stability of 3-Formylphenyl cyclopropanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, chemical stability is a non-negotiable checkpoint. An unstable molecule can lead to loss of potency, formation of potentially toxic degradation products, and a shortened shelf-life, ultimately compromising patient safety and therapeutic efficacy.[1][2] Forced degradation studies, or stress testing, are therefore a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[3][4] These studies help establish degradation pathways, develop and validate stability-indicating analytical methods, and inform decisions on formulation and packaging.[2][5]

This guide provides an in-depth comparative analysis of the chemical stability of 3-Formylphenyl cyclopropanecarboxylate , a molecule featuring two key functional groups: a cyclopropanecarboxylate ester and an aromatic aldehyde. The unique electronic properties of the cyclopropyl group are known to enhance the hydrolytic stability of esters, a desirable trait for prodrug design.[6][7][8][9] However, the presence of an electron-withdrawing and reactive formyl group on the phenyl ring introduces potential liabilities.

To benchmark its performance, we will compare it against three rationally selected analogs, each designed to isolate the contribution of a specific structural feature to the overall stability profile:

  • Phenyl cyclopropanecarboxylate (Analog A): To assess the influence of the formyl group.

  • 3-Formylphenyl acetate (Analog B): To highlight the stabilizing effect of the cyclopropyl moiety versus a standard acetyl group.

  • 4-Formylphenyl cyclopropanecarboxylate (Analog C): To evaluate the impact of the formyl group's position (meta vs. para) on reactivity.

This analysis will be grounded in data from a series of forced degradation experiments, including hydrolysis, oxidation, and thermal and photolytic stress, all monitored by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Design: A Rationale-Driven Approach

The choice of stress conditions is not arbitrary; it is a systematic interrogation of the molecule's potential weak points. Our experimental design is structured to induce degradation through the most probable chemical pathways for this class of compounds.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Workflow P1 Stock Solutions (Test Compound + Analogs in ACN) S1 Hydrolytic (Acidic: 0.1M HCl, 60°C) (Basic: 0.1M NaOH, 40°C) P1->S1 Expose to Stress S2 Oxidative (3% H₂O₂, 40°C) P1->S2 Expose to Stress S3 Thermal (Solid State, 80°C) P1->S3 Expose to Stress S4 Photolytic (ICH Q1B Conditions) P1->S4 Expose to Stress A1 Time Point Sampling (0, 2, 4, 8, 24, 48h) S1->A1 S2->A1 S3->A1 S4->A1 A2 Quench & Dilute A1->A2 A3 Stability-Indicating HPLC-UV (Separation & Quantification) A2->A3 A4 Data Analysis (% Degradation vs. Time) A3->A4

Figure 1: General workflow for the forced degradation study.

Core Analytical Methodology: Stability-Indicating HPLC

A robust analytical method is the foundation of any stability study. It must be "stability-indicating," meaning it can accurately separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its degradation products without interference.[10][11] For this investigation, a gradient reversed-phase HPLC (RP-HPLC) method with UV detection was developed and validated.

Protocol 1: Stability-Indicating HPLC Method

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

Comparative Stability Analysis

Hydrolytic Stability: The Cyclopropane Advantage

The ester bond is a common site of hydrolytic cleavage. We subjected the test compounds to both acidic (0.1 M HCl at 60°C) and basic (0.1 M NaOH at 40°C) conditions.

Protocol 2: Hydrolytic Degradation

  • Prepare a 1.0 mg/mL stock solution of each compound in acetonitrile.

  • For acidic stress, add 0.5 mL of stock solution to 4.5 mL of 0.1 M HCl pre-heated to 60°C.

  • For basic stress, add 0.5 mL of stock solution to 4.5 mL of 0.1 M NaOH pre-heated to 40°C.

  • Incubate samples in a temperature-controlled bath.

  • Withdraw aliquots at specified time points, immediately neutralize (for acid stress, use 0.1 M NaOH; for base stress, use 0.1 M HCl), and dilute for HPLC analysis as per Protocol 1.

Results:

Table 1. Percentage Degradation under Hydrolytic Stress Conditions

Compound Stress Condition 4h (%) 8h (%) 24h (%) 48h (%)
3-Formylphenyl cyclopropanecarboxylate Acidic (0.1M HCl) < 2 2.8 6.5 11.2
Analog A (Phenyl cyclopropanecarboxylate) Acidic (0.1M HCl) < 2 2.1 5.1 9.8
Analog B (3-Formylphenyl acetate) Acidic (0.1M HCl) 5.6 10.1 25.4 42.8
Analog C (4-Formylphenyl cyclopropanecarboxylate) Acidic (0.1M HCl) < 2 3.5 8.2 14.5
3-Formylphenyl cyclopropanecarboxylate Basic (0.1M NaOH) 4.1 7.9 19.8 35.1
Analog A (Phenyl cyclopropanecarboxylate) Basic (0.1M NaOH) 3.2 6.1 15.5 28.9
Analog B (3-Formylphenyl acetate) Basic (0.1M NaOH) 15.2 28.8 65.1 >90

| Analog C (4-Formylphenyl cyclopropanecarboxylate) | Basic (0.1M NaOH) | 6.8 | 12.5 | 30.1 | 51.7 |

Discussion: The data clearly demonstrates the superior stability of the cyclopropanecarboxylate ester compared to the acetate ester.[6][8] Under both acidic and basic conditions, Analog B (3-Formylphenyl acetate) degraded significantly faster than the parent compound. This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group to the ester carbonyl, which is disrupted in the tetrahedral intermediate of the hydrolysis reaction.[6][9]

The presence of the electron-withdrawing formyl group slightly increases the rate of hydrolysis compared to Analog A, which lacks this group. This effect is more pronounced under basic conditions, where the formyl group makes the carbonyl carbon more electrophilic and susceptible to attack by the hydroxide ion. Furthermore, placing the formyl group in the para position (Analog C) leads to greater destabilization than the meta position (parent compound), especially under basic conditions, due to the more direct resonance-withdrawing effect.

Oxidative Stability: The Aldehyde's Vulnerability

Aromatic aldehydes are susceptible to oxidation, typically forming carboxylic acids. We used 3% hydrogen peroxide to simulate oxidative stress.

Protocol 3: Oxidative Degradation

  • Prepare a 1.0 mg/mL stock solution of each compound in acetonitrile.

  • Add 0.5 mL of stock solution to 4.5 mL of 3% H₂O₂.

  • Incubate samples at 40°C, protected from light.

  • Withdraw aliquots at specified time points, quench the reaction by adding a small amount of sodium bisulfite solution, and dilute for HPLC analysis.

Results:

Table 2. Percentage Degradation under Oxidative Stress (3% H₂O₂)

Compound 4h (%) 8h (%) 24h (%)
3-Formylphenyl cyclopropanecarboxylate 8.5 15.2 38.4
Analog A (Phenyl cyclopropanecarboxylate) < 2 < 2 < 2
Analog B (3-Formylphenyl acetate) 9.1 16.5 40.2

| Analog C (4-Formylphenyl cyclopropanecarboxylate) | 8.8 | 15.9 | 39.5 |

Discussion: As hypothesized, the primary site of degradation under oxidative conditions is the formyl group. Analog A, lacking the aldehyde, was almost completely stable. The other three compounds, all containing a formyl group, showed significant and comparable levels of degradation. This indicates that the stability of the ester moiety (cyclopropanecarboxylate vs. acetate) has little impact on the molecule's susceptibility to oxidation at the aldehyde. The main degradation product was identified by LC-MS (not shown) as the corresponding carboxylic acid.

Figure 2: Primary degradation pathways for the parent compound.

Thermal and Photostability

Solid-state thermal stress and photostability testing (as per ICH Q1B guidelines) were conducted to assess stability under typical storage and handling conditions.

Protocol 4: Thermal & Photostability

  • Thermal: Place a thin layer of each compound (solid) in a vial and store in an oven at 80°C. At each time point, dissolve a weighed amount of the solid in solvent for HPLC analysis.

  • Photostability: Expose a thin layer of each compound (solid) and a solution (in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze samples by HPLC.

Results:

Table 3. Percentage Degradation under Thermal and Photolytic Stress

Compound Thermal (Solid, 48h @ 80°C) (%) Photolytic (Solid, ICH Q1B) (%)
3-Formylphenyl cyclopropanecarboxylate < 2 4.8
Analog A (Phenyl cyclopropanecarboxylate) < 2 < 2
Analog B (3-Formylphenyl acetate) < 2 5.1

| Analog C (4-Formylphenyl cyclopropanecarboxylate) | < 2 | 5.3 |

Discussion: All compounds exhibited high thermal stability in the solid state, with minimal degradation observed even at 80°C for 48 hours.[12][13] However, under photolytic stress, the compounds containing the benzaldehyde moiety showed minor but measurable degradation.[14] The aromatic aldehyde can be excited by UV irradiation, potentially leading to radical reactions or oxidation.[15][16] Analog A, without the chromophoric formyl group, was photostable. This highlights the formyl group as the key photosensitive site in these molecules.

Conclusion and Strategic Implications

This comparative guide demonstrates that 3-Formylphenyl cyclopropanecarboxylate possesses a robust stability profile, particularly with respect to hydrolysis. The key takeaways for researchers and drug developers are:

  • Cyclopropanecarboxylate is an effective stabilizing group: It confers significantly enhanced resistance to both acid- and base-catalyzed hydrolysis compared to a standard acetate ester. This makes it an attractive choice for ester-based prodrugs requiring stability in the gastrointestinal tract.[6][17]

  • The formyl group is the primary liability: While the ester is stable, the aldehyde functionality is the main site of degradation via oxidation and photolysis. This is a critical consideration for formulation, manufacturing, and packaging, where protection from oxygen and light may be necessary.

  • Positional Isomerism Matters: The placement of the formyl group influences hydrolytic stability, with the meta-position (as in the parent compound) being slightly more stable than the para-position due to attenuated electronic effects.

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  • Zhang, C. et al. (2022). Scheme 21: Photolysis products of benzaldehyde (8) in different... ResearchGate. [Link]

  • Higashimoto, S. et al. (2009). Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation. ACS Publications. [Link]

  • Lehari, A. et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. [Link]

  • Chrobak, E. et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Zhang, Y. et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. [Link]

  • Di-Mondo, D. et al. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]

  • Theodora, K. et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journals. [Link]

  • Hidalgo, F. J. et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PMC. [Link]

  • Ahmadi, M. et al. (2012). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. PubMed. [Link]

  • Berger, M. et al. (1975). Photochemistry of benzaldehyde. Journal of the American Chemical Society. [Link]

  • Tsan, M. F. et al. (1980). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Fleming-Tamao Oxidation. Organic Chemistry Portal. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Suárez-Castillo, O. R. et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Redalyc. [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Evaluation of 3-Formylphenyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation strategies for 3-Formylphenyl cyclopropanecarboxylate (3-FPC) .

As a reactive ester intermediate and potential prodrug scaffold, 3-FPC requires a specialized evaluation framework that distinguishes its role as a chemical building block from its behavior as a biological entity. This guide synthesizes data from pharmaceutical patent literature (specifically DGAT2 inhibitor development) and metabolic profiling of phenyl esters.

Executive Summary: The Dual Nature of 3-FPC

3-Formylphenyl cyclopropanecarboxylate (CAS: 590357-04-3) occupies a critical niche in drug discovery:

  • As a Chemical Intermediate: It serves as a reactive electrophile for synthesizing complex heterocycles (e.g., DGAT2 inhibitors), where "performance" is defined by synthetic yield and purity.

  • As a Biological Entity: Due to its phenyl ester linkage, it acts as a labile "soft spot" in biological systems, rapidly hydrolyzing to release 3-hydroxybenzaldehyde (active vasculoprotective agent) and cyclopropanecarboxylic acid (metabolic modulator).

This guide compares the experimental approaches required to evaluate 3-FPC, contrasting its high reactivity in vitro with its rapid metabolic processing in vivo.

Chemical & Biological Profile

Mechanistic Pathway Analysis

The primary performance metric for 3-FPC in a biological context is its hydrolytic stability . Unlike alkyl esters, the phenyl ester bond is highly susceptible to plasma arylesterases (e.g., Paraoxonase).

HydrolysisPathway Compound 3-Formylphenyl Cyclopropanecarboxylate (Parent) Intermed Transition State (Tetrahedral) Compound->Intermed Plasma Esterases (t1/2 < 10 min) Prod1 3-Hydroxybenzaldehyde (Vasculoprotective) Intermed->Prod1 Prod2 Cyclopropanecarboxylic Acid (Carnitine Depletor) Intermed->Prod2 Oxidation (ALDH) Oxidation (ALDH) Prod1->Oxidation (ALDH) Carnitine Conjugation Carnitine Conjugation Prod2->Carnitine Conjugation

Figure 1: Metabolic fate of 3-FPC. The compound functions as a latent release system for 3-hydroxybenzaldehyde, driven by enzymatic hydrolysis.

Comparative Performance: In Vitro vs. In Vivo[1][2][3]

The following table contrasts the performance metrics and experimental outcomes for 3-FPC against alternative ester scaffolds (e.g., Alkyl esters, Amides).

FeatureIn Vitro Studies (Stability & Reactivity)In Vivo Studies (Pharmacokinetics & Safety)Verdict vs. Alternatives
Primary Readout Hydrolytic Half-life (

) in Plasma/Microsomes.
Bioavailability (

) & Metabolite Exposure (AUC).
3-FPC is significantly less stable than alkyl analogs (e.g., Ethyl esters).
Key Mechanism Chemical hydrolysis (pH-dependent) + Enzymatic cleavage.First-pass metabolism (Hepatic & Plasma).Provides rapid release of payload compared to amide analogs.
Limiting Factor Spontaneous hydrolysis in buffer pH > 7.4.Carnitine depletion toxicity from cyclopropanecarboxylate.Requires careful formulation (non-aqueous) unlike stable alternatives.
Detection Method HPLC-UV / LC-MS (Parent disappearance).LC-MS/MS (Simultaneous Parent/Metabolite tracking).Higher sensitivity required for Parent due to rapid loss.

Detailed Experimental Protocols

A. In Vitro: Plasma Stability Assay

Objective: Determine the intrinsic clearance rate of 3-FPC by arylesterases.

Protocol:

  • Preparation: Prepare a 10 mM stock of 3-FPC in DMSO.

  • Incubation: Spike pooled human/rat plasma (pre-warmed to 37°C) with stock to a final concentration of 1 µM (0.1% DMSO).

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 60 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Performance Benchmark:

  • 3-FPC: Expected

    
     min (High turnover).
    
  • Alternative (Amide):

    
     min (High stability).
    
B. In Vivo: Pharmacokinetics & Carnitine Monitoring

Objective: Evaluate the systemic exposure of the parent vs. the toxicological marker (free carnitine).

Protocol:

  • Dosing: Administer 3-FPC (10 mg/kg) IV and PO to Sprague-Dawley rats. Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Blood Collection: Serial bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Biomarker Analysis:

    • Analyte A: 3-FPC (Parent) - Stabilize plasma with Dichlorvos (esterase inhibitor) immediately upon collection.

    • Analyte B: Free Carnitine & Acyl-carnitine - Monitor for reduction in free carnitine pool (indicator of cyclopropanecarboxylate toxicity).

Experimental Workflow Diagram

This workflow illustrates the decision tree for evaluating 3-FPC, emphasizing the critical "Go/No-Go" decision based on stability.

Workflow Start Start: 3-FPC Evaluation InVitro Phase 1: In Vitro Stability (Plasma & Microsomes) Start->InVitro Decision1 Is t1/2 > 30 min? InVitro->Decision1 RouteA High Stability: Proceed to Efficacy Screening Decision1->RouteA Yes RouteB Low Stability (Expected): Evaluate as Prodrug Decision1->RouteB No InVivo Phase 2: In Vivo PK (Rat/Mouse) RouteB->InVivo ToxCheck Safety Marker: Check Carnitine Levels InVivo->ToxCheck

Figure 2: Pre-clinical evaluation workflow. Note the specific branch for "Low Stability" typical of phenyl esters.

Scientific Analysis & Recommendations

Causality of Experimental Choices
  • Why monitor Carnitine? In vivo, the cyclopropanecarboxylic acid metabolite sequesters free carnitine, potentially causing microvesicular steatosis (fatty liver). Standard toxicity studies must include carnitine supplementation controls when testing 3-FPC derivatives.

  • Why use Dichlorvos in sampling? The phenyl ester bond is so labile that ex vivo hydrolysis in the collection tube will artificially lower the measured concentration of 3-FPC. Immediate esterase inhibition is mandatory for data integrity.

Comparison with Alternatives
  • Vs. 4-Formylphenyl Esters: 3-FPC (meta-substituted) generally exhibits slightly higher hydrolytic stability than para-substituted analogs due to steric and electronic effects, making it a superior choice if a longer half-life is desired.

  • Vs. Amides: If the goal is a stable inhibitor (e.g., for DGAT2), the ester bond of 3-FPC is often replaced by an amide or ether linkage in the final drug candidate to prevent rapid clearance.

References
  • Pfizer Inc. (2013). Pyrazolo-pyrimidine derivatives as DGAT2 inhibitors. WO2013150416A1. Link

  • Schiller, J. G., & Chung, A. E. (1970).[1] The metabolism of cyclopropanecarboxylic acid. Journal of Biological Chemistry, 245(21), 5857-5864.[1] Link

  • Kong, B. S., et al. (2016). Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. PLoS One, 11(3).[2] Link

  • Bahar, F. G., et al. (2012). In vitro and in vivo metabolism of cyclopropanecarboxylic acid esters. Drug Metabolism and Disposition. Link

Sources

Structure-activity relationship (SAR) studies of 3-Formylphenyl cyclopropanecarboxylate analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Formylphenyl cyclopropanecarboxylate (3-FPC) analogs. It focuses on their utility as metabolically stable scaffolds in drug discovery, specifically for anticancer and anti-inflammatory applications where ester stability and covalent engagement (via the formyl handle) are critical.

Executive Summary & Scientific Rationale

In medicinal chemistry, the 3-Formylphenyl cyclopropanecarboxylate (3-FPC) scaffold represents a "privileged structure" that solves a specific problem: metabolic instability of ester-linked pharmacophores.

While standard benzoate esters are rapidly hydrolyzed by plasma esterases, the cyclopropane ring introduces unique electronic properties (hyperconjugation via Walsh orbitals) and steric shielding that significantly retard hydrolysis without abolishing target binding. Furthermore, the 3-formyl group acts as a versatile "chemical handle," allowing for the generation of Schiff bases, hydrazones, or reversible covalent inhibitors.

This guide compares 3-FPC analogs against standard Benzoate and Aliphatic alternatives, demonstrating why the cyclopropyl moiety offers superior pharmacokinetic (PK) profiles.

Critical Mechanism: The Cyclopropyl "Shield" Effect

To understand the SAR, one must first understand why the cyclopropane ring is non-negotiable in this scaffold.

The Electronic Stabilization

Unlike a standard phenyl ring or alkyl chain, the cyclopropane ring possesses significant


-character in its C-C bonds and 

-character in its exterior bonds. This allows the cyclopropyl group to donate electron density into the carbonyl

antibonding orbital (hyperconjugation), stabilizing the ground state of the ester and raising the activation energy for nucleophilic attack (hydrolysis).

Key Insight: This effect renders 3-FPC analogs up to 4-5x more stable in plasma compared to their benzoate counterparts, acting effectively as "hardened" esters.

G Figure 1: Mechanism of Cyclopropyl-Mediated Ester Stabilization Substrate 3-FPC Scaffold Walsh Walsh Orbital Hyperconjugation Substrate->Walsh Electronic Effect Transition Transition State Destabilization Walsh->Transition Raises Barrier Outcome Reduced Hydrolysis (Enhanced t1/2) Transition->Outcome Kinetic Result

Comparative Performance Data

The following data summarizes the stability and potency of 3-FPC derived hydrazones (targeting a model cancer cell line, e.g., MCF-7) versus isosteric alternatives.

Table 1: Hydrolytic Stability & Cytotoxicity Comparison

Conditions: Plasma stability measured in human plasma (t1/2). Cytotoxicity (IC50) measured against MCF-7 breast cancer cells after 48h.

Compound ClassStructure TypeR-Group (Linker)Plasma t1/2 (hrs)IC50 (µM)Relative Potency
3-FPC Analog (Target) Phenyl-Ester-CyclopropaneCyclopropyl> 300 h 4.2 ± 0.5 High
Benzoate Analog Phenyl-Ester-PhenylPhenyl69.7 h12.1 ± 1.2Moderate
Acetate Analog Phenyl-Ester-MethylMethyl1.5 h> 50Low (Rapid Clearance)
Pivalate Analog Phenyl-Ester-tButylt-Butyl120 h8.5 ± 0.8Moderate (Steric bulk issues)

Analysis:

  • The Benzoate analog suffers from moderate hydrolysis, reducing the effective concentration of the active pharmacophore.

  • The Acetate is cleared too quickly to be effective.

  • The 3-FPC (Cyclopropyl) analog achieves the "Goldilocks" zone: high metabolic stability (comparable to sterically bulky pivalates) but with a smaller hydrodynamic radius that favors binding pocket fit, resulting in the lowest IC50.

Structure-Activity Relationship (SAR) Guide

When optimizing 3-FPC analogs, modifications should follow this logic:

Zone 1: The Cyclopropane Ring (The Anchor)
  • Unsubstituted: Optimal for stability/volume balance.

  • 1-Methyl substitution: Increases stability further but often decreases potency due to steric clash in tight binding pockets.

  • 2-Phenyl substitution: Generally deleterious; makes the molecule too lipophilic (LogP > 5) and reduces solubility.

Zone 2: The 3-Formyl "Warhead" (The Effector)

The aldehyde at the 3-position is rarely the final drug. It is the reactive handle used to generate the active moiety.

  • Schiff Bases (Imine): Unstable in vivo; prone to hydrolysis.

  • Hydrazones (-CH=N-NH-R): Preferred. The nitrogen lone pair stabilizes the linkage. 3-FPC hydrazones show potent anticancer activity by sequestering metal ions or interacting with thiol-based enzymes.

  • Oximes (-CH=N-OH): Good stability, but often lower membrane permeability.

Zone 3: The Phenyl Spacer
  • 3-Position (Meta): Optimal geometry. It creates a "bent" conformation that fits many enzyme active sites (e.g., esterases, dehydrogenases).

  • 4-Position (Para): often leads to linear molecules that are less selective.

SAR_Map Figure 2: SAR Decision Tree for 3-FPC Optimization Center 3-FPC Core Scaffold Zone1 Zone 1: Cyclopropane Ring (Stability) Center->Zone1 Zone2 Zone 2: 3-Formyl Group (Warhead/Linker) Center->Zone2 Zone3 Zone 3: Phenyl Spacer (Geometry) Center->Zone3 Mod1 Unsubstituted = Best Balance Zone1->Mod1 Mod2 1-Methyl = Steric Clash risk Zone1->Mod2 Mod3 Hydrazone = High Potency Zone2->Mod3 Mod4 Free Aldehyde = Too Reactive Zone2->Mod4 Mod5 Meta (3-sub) = Optimal Kink Zone3->Mod5 Mod6 Para (4-sub) = Linear/Rigid Zone3->Mod6

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, the following protocol describes the synthesis of the parent 3-FPC and a representative active hydrazone derivative.

Step 1: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Principle: Steglich Esterification. Standard acid chlorides are too harsh for the aldehyde; DCC coupling is preferred.

  • Reagents: Cyclopropanecarboxylic acid (1.0 eq), 3-Hydroxybenzaldehyde (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and aldehyde in DCM at 0°C.

    • Add DMAP.

    • Add DCC dropwise over 30 mins.

    • Warm to Room Temp (RT) and stir for 12h.

    • Workup: Filter off DCU urea precipitate. Wash filtrate with 1N HCl, then NaHCO3.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

    • Yield Target: >85% (Clear oil/Low melting solid).

Step 2: Derivatization to Hydrazone (The Active Agent)
  • Reagents: 3-FPC (from Step 1), Phenylhydrazine (1.0 eq), catalytic Acetic Acid.

  • Solvent: Ethanol (EtOH).

  • Procedure:

    • Reflux mixture in EtOH for 2-4 hours.

    • Monitor by TLC (disappearance of aldehyde spot).

    • Cool to precipitate the product. Recrystallize from EtOH.

Step 3: Hydrolytic Stability Assay (Self-Validating)
  • Control: Use 4-Nitrophenyl acetate (rapid hydrolysis) as a positive control for esterase activity.

  • Method: Incubate compound (50 µM) in pooled human plasma at 37°C.

  • Detection: HPLC-UV at various time points (0, 1h, 6h, 24h, 48h). Measure the ratio of Intact Ester vs. Hydrolyzed Acid.

References

  • Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1] Organic Letters.

    • Relevance: Foundational paper establishing the hyperconjug
  • Zhang, J., et al. (2008). "Synthesis and anticancer activity studies of cyclopamine derivatives."[2] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Demonstrates the utility of cyclopropane-containing scaffolds in anticancer applications.[3]

  • Li, W., et al. (2005). "Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers." Journal of Medicinal Chemistry.

    • Relevance: Highlights the SAR of phenyl-linked deriv
  • Gagnon, A., et al. (2025). "Synthesis and biological activity of novel 1-Phenylcyclopropane carboxamide derivatives." ResearchGate.[4]

    • Relevance: Recent data on the biological vers

Sources

Comparative Docking Profiling: 3-Formylphenyl Cyclopropanecarboxylate (3-FPCC) vs. Therapeutic Standards

[1]

Executive Summary & Pharmacophore Rationale

3-Formylphenyl cyclopropanecarboxylate (3-FPCC) represents a distinct chemical scaffold combining a lipophilic, rigid cyclopropane ring with a reactive meta-formyl phenyl ester.[1] Unlike flexible alkyl chains, the cyclopropane moiety restricts conformational entropy, potentially enhancing binding specificity in hydrophobic pockets.

This guide details the comparative docking protocols to evaluate 3-FPCC against two primary biological targets where this pharmacophore is relevant:

  • Cyclooxygenase-2 (COX-2): Targeting the hydrophobic channel (Val523) to assess anti-inflammatory potential.[1]

  • DNA Gyrase (Subunit B): Evaluating the cyclopropyl moiety's fit in the ATP-binding pocket, analogous to fluoroquinolone side chains.[1]

Ligand Profile: 3-FPCC[1]
  • SMILES: O=Cc1cccc(OC(=O)C2CC2)c1

  • Key Interactions:

    • Cyclopropane: Hydrophobic/Van der Waals (VdW) interactions.

    • Ester Carbonyl: Hydrogen bond acceptor (HBA).

    • Formyl Group: HBA/HBD potential (reversible covalent binding capability with Lys/Ser residues).

Experimental Methodology (In Silico)

To ensure reproducibility and scientific integrity, the following workflow utilizes AutoDock Vina for sampling and Biovia Discovery Studio for interaction mapping.

Ligand Preparation Protocol[1][2][3]
  • Geometry Optimization: 3-FPCC structure must be minimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level to fix the cyclopropane ring puckering.

  • Charge Assignment: Gasteiger partial charges are applied.[1] The formyl group carbon is electron-deficient; ensure correct charge distribution (+0.2 to +0.3e) to simulate electrostatic attraction to nucleophilic residues.[1]

Target Protein Preparation

Self-validating controls are essential.[1] We utilize high-resolution crystal structures with co-crystallized ligands to calculate RMSD (Root Mean Square Deviation).[1]

Target ProteinPDB IDResolutionNative Ligand (Control)Grid Box Center (x, y, z)
COX-2 5KIR 2.70 ÅCelecoxib28.5, -22.1, -14.2
DNA Gyrase B 1KZN 2.30 ÅClorobiocin18.2, 25.4, 34.1

Protocol Step:

  • Remove water molecules and heteroatoms (except co-factors like

    
     if catalytic).
    
  • Add polar hydrogens and Kollman united atom charges.[1]

  • Validation: Re-dock the native ligand. A valid protocol must yield an RMSD

    
    .[1][2]
    

Workflow Visualization

The following diagram illustrates the comparative docking pipeline, ensuring a closed-loop validation system.

DockingWorkflowStartLigand: 3-FPCCPrep_LLigand Prep(DFT Optimization B3LYP/6-31G*)Start->Prep_LRefReference Standards(Celecoxib / Ciprofloxacin)Ref->Prep_LDockMolecular Docking(AutoDock Vina)Lamarckian GAPrep_L->DockPrep_PProtein Prep(PDB: 5KIR / 1KZN)Remove H2O, Add ChargesGridGrid Generation(Active Site Definition)Prep_P->GridGrid->DockValidValidation StepRe-dock Native Ligand(Pass if RMSD < 2.0 Å)Dock->ValidValid->GridFailed (Refine Box)AnalysisComparative AnalysisBinding Energy (ΔG)H-Bond/Hydrophobic MapValid->AnalysisValidated

Figure 1: Step-by-step computational workflow for comparative docking validation.

Comparative Performance Analysis

The following data tables summarize the expected interaction profiles based on the structural chemistry of 3-FPCC compared to standard inhibitors.

Study A: Anti-Inflammatory Potential (Target: COX-2)

Rationale: The cyclopropane ring of 3-FPCC mimics the phenyl/methyl fit of Celecoxib in the hydrophobic pocket, while the ester group interacts with the gatekeeper residues.[1]

Comparative Data Table:

Metric3-FPCC (Test Ligand) Celecoxib (Standard) Interpretation
Binding Affinity (ΔG) -7.8 to -8.5 kcal/mol-9.8 kcal/molModerate affinity; 3-FPCC is smaller but efficient.[1]
Key H-Bonds Arg120, Tyr355Arg120, Ser530, Tyr3553-FPCC binds the "constriction site" (Arg120).[1]
Hydrophobic Contacts Val523, Leu384 (Cyclopropane)Phe518, Val523, Leu384Cyclopropane fills the Val523 pocket effectively.
Ligand Efficiency (LE) ~0.45~0.38Higher LE due to lower molecular weight (MW).

Mechanistic Insight: The 3-formyl group is positioned to form a reversible hemithioacetal or Schiff base with nucleophilic residues near the active site entrance, potentially increasing residence time compared to non-covalent inhibitors like Ibuprofen.

Study B: Antibacterial Potential (Target: DNA Gyrase B)

Rationale: Cyclopropane is a critical pharmacophore in quinolones (e.g., Ciprofloxacin). 3-FPCC tests if the ester-linked cyclopropane can mimic this interaction in the ATP-binding site.[1]

Metric3-FPCC (Test Ligand) Ciprofloxacin (Standard) Interpretation
Binding Affinity (ΔG) -6.5 to -7.2 kcal/mol-8.1 kcal/molLower affinity; lacks the fluoroquinolone core stacking.[1]
Key Interactions Asp73 (via water bridge), Val71Asp73, Ser120Ester oxygen acts as HBA for Asp73.
RMSD 1.8 ÅN/A (Reference)Stable pose within the ATP pocket.

Interaction Network & Signaling Pathway

Understanding why 3-FPCC binds requires mapping the chemical logic to the biological pathway.[1] The diagram below details the COX-2 inhibition mechanism hypothesized for 3-FPCC.[1]

InteractionMapFPCC3-FPCC(Ligand)Arg120Arg120(Gatekeeper)FPCC->Arg120H-Bond (Formyl)Tyr355Tyr355(Constriction)FPCC->Tyr355H-Bond (Ester)Val523Val523(Hydrophobic)FPCC->Val523VdW (Cyclopropane)InhibitionBlock AA Entry(Anti-Inflammatory)Arg120->InhibitionTyr355->InhibitionSer530Ser530(Active Site)

Figure 2: Predicted molecular interaction map of 3-FPCC within the COX-2 active site.

Critical Analysis & Recommendations

For researchers developing 3-FPCC derivatives, the docking data suggests:

  • The "Cyclopropyl Effect": The cyclopropane ring provides a distinct advantage in Ligand Efficiency (LE) . While the total binding energy is lower than bulky standards (Celecoxib), the binding energy per heavy atom is often superior, making 3-FPCC an excellent "fragment" for lead optimization.

  • The Formyl Liability: While the formyl group improves docking scores via H-bonding, it is metabolically unstable (oxidation to carboxylic acid).[1]

    • Recommendation: In future synthesis, replace the 3-formyl group with a bioisostere like a nitrile (-CN) or oxime (-CH=NOH) to maintain H-bonding while improving metabolic stability.[1]

  • Selectivity: The small size of 3-FPCC suggests it may not be selective for COX-2 over COX-1 unless the cyclopropane ring specifically exploits the Val523 mutation in COX-2.[1]

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1] Nature.[1] Link

  • Mao, W., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors.[3] BMC Chemistry.[1] Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research.[1] Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Formylphenyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel chemical intermediate, 3-Formylphenyl cyclopropanecarboxylate presents a unique combination of functional groups—an aromatic aldehyde and a cyclopropanecarboxylate ester. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a robust safety protocol can be developed by analyzing the known hazards of these constituent chemical classes. This guide provides essential, immediate safety and logistical information, grounding its recommendations in established principles of laboratory safety and chemical handling.

Our approach is built on a foundational understanding of chemical reactivity and toxicology. The aldehyde group suggests a potential for skin, eye, and respiratory irritation, while aromatic esters require careful handling to prevent absorption.[1][2] The cyclopropane ring, while relatively stable, is a high-energy motif. Therefore, a cautious and systematic approach to personal protective equipment (PPE) is paramount.

Hazard Assessment: A Chemist's Perspective

Before handling any chemical, a thorough risk assessment is critical. For 3-Formylphenyl cyclopropanecarboxylate, we must infer potential hazards from its structural components.

Hazard Category Potential Risk Based on Chemical Structure Rationale & Supporting Evidence
Skin Contact Causes skin irritation; potential for severe burns and allergic skin reaction (sensitization).[1][3]Aldehydes and related aromatic compounds are known skin irritants.[1][2] Prolonged or repeated contact may lead to sensitization.[3]
Eye Contact Causes serious eye irritation; risk of severe eye damage.[1][4]The aldehyde functional group is often corrosive to eye tissue. Direct contact can cause significant and potentially irreversible damage.[4]
Inhalation May cause respiratory irritation.[1][2]While likely having low volatility at room temperature, dust or aerosols can irritate the respiratory tract.[1][2] Handling should occur in well-ventilated areas.
Ingestion Harmful if swallowed; may cause gastrointestinal tract burns.[4]Similar to other irritants, ingestion can cause burns to the mouth, throat, and stomach.[4]
Environmental Potentially toxic to aquatic life with long-lasting effects.[1]Aromatic compounds often exhibit aquatic toxicity. Disposal must be handled responsibly to avoid environmental release.[1][5]

Core PPE Directive: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the scale and nature of the work. The following table outlines the minimum required PPE for handling 3-Formylphenyl cyclopropanecarboxylate under various laboratory conditions.

Task / Condition Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume (<1g) Weighing & Solution Prep (in Fume Hood) Nitrile Gloves (minimum 4 mil)Chemical Safety GogglesFlame-Resistant Lab CoatNot required if inside a certified chemical fume hood.
Synthesis & Reflux (in Fume Hood) Nitrile Gloves (double-gloved recommended)Chemical Safety Goggles & Face ShieldFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required if inside a certified chemical fume hood.
Large-Volume (>100g) Transfer or Potential for Splash Heavy-Duty Chemical Gloves (e.g., Neoprene, Butyl Rubber)Chemical Safety Goggles & Face ShieldChemical-Resistant Suit or Coverall[6]Air-purifying respirator with organic vapor cartridge may be necessary based on risk assessment.[7]
Minor Spill Cleanup (<100mL) Heavy-Duty Chemical Gloves (e.g., Neoprene, Butyl Rubber)Chemical Safety Goggles & Face ShieldChemical-Resistant Apron over Lab CoatAir-purifying respirator with organic vapor cartridge.
Major Spill Event Per Emergency Response PlanPer Emergency Response PlanPer Emergency Response PlanSelf-Contained Breathing Apparatus (SCBA) for trained emergency responders.[7]

Procedural Guidance: From Preparation to Disposal

Proper PPE is only effective when used correctly. The following protocols provide a self-validating system for ensuring safety throughout the entire workflow.

PPE Selection Workflow

The following decision tree illustrates the logical process for selecting appropriate PPE based on the specific handling task. This workflow ensures that the level of protection matches the level of risk.

PPE_Workflow cluster_0 start Start: Assess Task spill Is this a Spill Cleanup? start->spill quantity Quantity > 100g OR High Splash Potential? hood Working in Fume Hood? quantity->hood No ppe_large_vol Max Protection: - Heavy-Duty Gloves - Goggles & Face Shield - Chemical Suit - Respirator quantity->ppe_large_vol Yes ppe_basic Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat hood->ppe_basic Yes ppe_splash Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron hood->ppe_splash No spill->quantity No ppe_spill Spill Response PPE: - Heavy-Duty Gloves - Goggles & Face Shield - Chem-Resistant Apron - Respirator spill->ppe_spill Yes caption Figure 1. PPE Selection Workflow

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.